(2-mercapto-1-methyl-1H-imidazol-5-yl)methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(hydroxymethyl)-3-methyl-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS/c1-7-4(3-8)2-6-5(7)9/h2,8H,3H2,1H3,(H,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYFRGKYSBWAEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CNC1=S)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384247 | |
| Record name | 5-(Hydroxymethyl)-1-methyl-1,3-dihydro-2H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143122-18-3 | |
| Record name | 5-(Hydroxymethyl)-1-methyl-1,3-dihydro-2H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol, a valuable heterocyclic building block in medicinal chemistry and drug development. This document outlines a detailed experimental protocol, summarizes key quantitative data, and illustrates the synthetic workflow and underlying reaction mechanism.
Introduction
This compound, also known as 5-(hydroxymethyl)-1-methylimidazole-2-thiol, is a substituted imidazole derivative featuring both a thiol and a primary alcohol functional group. This unique combination makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The imidazole core is a common motif in many biologically active compounds, and the thiol and alcohol moieties provide convenient handles for further chemical modifications.
Core Synthesis Protocol
The primary and most well-documented method for the synthesis of this compound involves a one-pot reaction between dihydroxyacetone, methylamine hydrochloride, and potassium thiocyanate.
Experimental Procedure
A mixture of potassium thiocyanate (0.7 mol, 69 g), methylamine hydrochloride (0.6 mol, 41.3 g), and dihydroxyacetone (0.46 mol, 42.6 g) is prepared in a solution of acetic acid (54 ml) and 1-butanol (340 ml). The reaction mixture is stirred at room temperature for 60 hours. Following the reaction period, water (70 ml) is added to the mixture, which induces the precipitation of the product. The resulting solid is collected by filtration and washed sequentially with water (200 ml) and then ether (200 ml). The purified product is then dried at 50-60°C to yield the final compound.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C5H8N2OS | [2][3] |
| Molecular Weight | 144.19 g/mol | [2][3] |
| Yield | 58% | [1] |
| Melting Point | 202-207 °C | [1] |
| Purity | NLT 98% | [2][3] |
Characterization Data
-
Infrared (IR) Spectroscopy (KBr): ν 3180 cm⁻¹ (O-H), 2570 cm⁻¹ (S-H), 1620 cm⁻¹ (C=C), 1450 cm⁻¹, 1375 cm⁻¹ (CH₃).[1]
-
¹H NMR, ¹³C NMR, and Mass Spectrometry: While commercial suppliers indicate the availability of this data, it was not publicly accessible in the searched literature.[2][3]
Synthesis Pathway and Mechanism
The synthesis of the imidazole ring from the specified starting materials is a robust and well-established transformation in heterocyclic chemistry.
Experimental Workflow
The overall experimental workflow for the synthesis is depicted below.
Caption: A flowchart illustrating the key steps in the synthesis of the target compound.
Plausible Reaction Mechanism
The formation of the 1-methyl-2-mercapto-5-hydroxymethylimidazole ring proceeds through a series of well-understood chemical transformations. The proposed mechanism involves the initial formation of an iminium intermediate from the reaction of dihydroxyacetone and methylamine. This intermediate then tautomerizes to an α-aminoaldehyde. The α-aminoaldehyde subsequently reacts with the thiocyanate ion to form a thiourea intermediate. Finally, an intramolecular cyclization followed by dehydration yields the stable aromatic imidazole ring.
Caption: The proposed reaction mechanism for the formation of the target imidazole derivative.
Conclusion
This guide provides a detailed protocol for the synthesis of this compound. The described method is straightforward and utilizes readily available starting materials, making it a practical approach for laboratory-scale synthesis. The provided workflow and mechanistic insights should prove valuable for researchers and professionals in the field of drug discovery and organic synthesis. Further work to fully characterize the product with modern spectroscopic techniques such as NMR and mass spectrometry would be a valuable addition to the existing data.
References
An In-depth Technical Guide to the Physicochemical Properties of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the compound (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol. Due to the limited availability of experimental data for this specific molecule, this document combines available information with established experimental protocols and data from structurally related compounds to serve as a valuable resource for researchers in drug discovery and development. The information herein is intended to support efforts in formulation, synthesis, and preliminary assessment of this compound's potential biological activities.
Core Physicochemical Data
While experimental data for this compound is not extensively available in public literature, its basic properties have been identified. The following table summarizes the available data. It is crucial to note that predicted values are derived from computational models and should be verified through laboratory analysis.
| Property | Value | Source |
| IUPAC Name | This compound | Synblock |
| Synonyms | (1-Methyl-2-sulfanyl-1H-imidazol-5-yl)methanol; 2-Mercapto-1-methylimidazole-5-methanol; 5-(Hydroxymethyl)-2-mercapto-1-methylimidazole | Synblock |
| CAS Number | 143122-18-3 | Synblock |
| Molecular Formula | C5H8N2OS | Synblock |
| Molecular Weight | 144.19 g/mol | Synblock |
| Predicted pKa | 11.92 ± 0.70 | ChemicalBook |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| LogP | Not available |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining accurate physicochemical data. The following sections outline standard methodologies that can be employed to determine the key properties of this compound, based on established practices for similar imidazole and mercapto-compounds.
Melting Point Determination (Capillary Method)
A precise melting point is a crucial indicator of a compound's purity.
-
Sample Preparation: A small, finely powdered sample of dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion) are recorded as the melting range. A narrow range typically indicates high purity.
Aqueous Solubility Determination (Shake-Flask Method)
-
Sample Preparation: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: The resulting suspension is filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) to remove undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination (Potentiometric Titration)
-
Solution Preparation: A precise weight of this compound is dissolved in a known volume of deionized water or a suitable co-solvent if aqueous solubility is low.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa.
-
pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.
LogP Determination (Shake-Flask Method)
-
System Preparation: Equal volumes of n-octanol and water (or a relevant buffer) are pre-saturated with each other by vigorous mixing followed by separation.
-
Partitioning: A known amount of this compound is dissolved in the n-octanol phase. An equal volume of the aqueous phase is added, and the mixture is shaken vigorously for a set period to allow for partitioning.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical method like HPLC-UV.
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Synthesis and Characterization
A plausible synthetic route for this compound can be adapted from established methods for the synthesis of methimazole (2-mercapto-1-methylimidazole) and other substituted imidazoles. A potential workflow is outlined below.
Plausible synthetic workflow for the target compound.
General Synthetic Protocol (Hypothetical)
This protocol is based on the known synthesis of methimazole.
-
Formation of the Amino Ketone Intermediate: A suitable three-carbon starting material with a central carbonyl group and terminal hydroxyl groups (e.g., dihydroxyacetone) is reacted with methylamine to form the corresponding methylamino derivative.
-
Thiocyanation and Cyclization: The intermediate is then treated with a thiocyanate salt, such as potassium thiocyanate, in the presence of an acid catalyst. This step facilitates the addition of the thiocyanate group and subsequent intramolecular cyclization to form the 2-mercapto-1-methylimidazole ring with a hydroxymethyl group at the 5-position.
-
Work-up and Purification: The reaction mixture is neutralized, and the crude product is extracted with a suitable organic solvent. The product is then purified by techniques such as recrystallization or column chromatography.
Characterization Protocols
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence and connectivity of protons. Expected signals would include a singlet for the N-methyl group, a singlet for the hydroxymethyl protons, a signal for the imidazole ring proton, and a broad singlet for the thiol proton.
-
¹³C NMR: To confirm the carbon skeleton of the molecule. Expected signals would correspond to the N-methyl carbon, the hydroxymethyl carbon, the imidazole ring carbons, and the thione carbon.
-
-
Infrared (IR) Spectroscopy: To identify key functional groups. Characteristic absorption bands would be expected for the O-H stretch of the alcohol, the N-H stretch (if in thione-thiol tautomeric equilibrium), C=C and C=N stretching of the imidazole ring, and the C=S stretch of the thione group.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. The molecular ion peak corresponding to the exact mass of C5H8N2OS should be observed.
Potential Biological Activities and Signaling Pathways
While no specific biological data for this compound has been found, the activities of structurally related mercaptoimidazole and benzimidazole derivatives can provide insights into its potential therapeutic applications.
Mercaptoimidazole derivatives, most notably methimazole, are known for their antithyroid activity. They inhibit thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones. This inhibition prevents the iodination of tyrosine residues on thyroglobulin, thereby reducing the production of thyroxine (T4) and triiodothyronine (T3).
Additionally, various mercaptobenzimidazole derivatives have been reported to exhibit a broad range of biological activities, including:
-
Antimicrobial and antifungal activity
-
Tyrosinase inhibitory activity
-
Analgesic and anti-inflammatory effects
-
Butyrylcholinesterase inhibition
Given its structure, this compound could potentially exhibit similar activities. The mercapto group is crucial for the activity of many of these compounds, often acting as a chelator for metal ions in enzyme active sites.
Below is a diagram illustrating the hypothetical inhibitory action of a mercaptoimidazole compound on thyroid hormone synthesis, a likely mechanism of action for compounds of this class.
Hypothetical TPO inhibition by the target compound.
Conclusion
This technical guide consolidates the currently available information on this compound and provides a framework of standard experimental protocols for the determination of its key physicochemical properties. While experimental data remains limited, the information presented serves as a valuable starting point for researchers. It is strongly recommended that the predicted values be validated through rigorous laboratory experimentation to build a comprehensive and accurate profile of this compound for any drug development program. The structural similarity to known bioactive molecules suggests that this compound may be a promising candidate for further investigation.
Technical Guide: Structural Analysis and Characterization of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural analysis and characterization of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol, a known metabolite of the antithyroid drug methimazole. Due to the limited availability of public domain experimental data for this specific metabolite, this document synthesizes known information regarding its parent compound, methimazole, and related chemical structures to propose methodologies for its synthesis, purification, and characterization. This guide is intended to serve as a foundational resource for researchers undertaking studies on the metabolism and biological activity of methimazole and its derivatives.
Introduction
This compound is a metabolite of methimazole (Tapazole®), a thionamide drug widely used in the management of hyperthyroidism.[1] Methimazole exerts its therapeutic effect by inhibiting thyroid peroxidase, a key enzyme in the synthesis of thyroid hormones.[2] The metabolic fate of methimazole is of significant interest as its metabolites may contribute to both its therapeutic efficacy and potential side effects. Understanding the structure and properties of its metabolites, such as this compound, is crucial for a complete understanding of the drug's pharmacology.
This guide outlines the known physicochemical properties of this compound and provides proposed experimental protocols for its structural elucidation using modern analytical techniques.
Physicochemical Properties and Data Presentation
The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while basic properties are known, detailed spectroscopic and crystallographic data are not widely available in the public domain. Commercial suppliers may provide such data upon request.[3]
| Property | Value | Reference(s) |
| IUPAC Name | This compound | |
| Synonyms | 5-(Hydroxymethyl)-2-mercapto-1-methylimidazole; 2-Mercapto-1-methylimidazole-5-methanol | [3] |
| CAS Number | 143122-18-3 | [3] |
| Molecular Formula | C₅H₈N₂OS | [3] |
| Molecular Weight | 144.19 g/mol | [3] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | 223-226 °C | [4] |
| Boiling Point | 258.9 ± 32.0 °C (Predicted) | [4] |
| Density | 1.39 ± 0.1 g/cm³ (Predicted) | [4] |
| pKa | 11.92 ± 0.70 (Predicted) | [4] |
Biological Context: Methimazole Metabolism
Methimazole undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes.[2] While the complete metabolic pathway is complex and not fully elucidated, it is known to involve oxidation reactions. The formation of this compound likely results from the hydroxylation of the C5-methyl group of a methimazole precursor or a related intermediate.
Below is a diagram illustrating a plausible metabolic pathway for methimazole, highlighting the likely point of formation for the target compound.
Proposed Experimental Protocols
The following sections detail proposed experimental protocols for the synthesis and characterization of this compound. These protocols are based on established chemical principles and methodologies for similar compounds.
Synthesis
A plausible synthetic route to this compound could involve the functionalization of a pre-formed imidazole ring. One potential approach is the reduction of a corresponding carboxylic acid or ester derivative.
Protocol: Reduction of a 5-Carboalkoxy-2-mercapto-1-methylimidazole
-
Starting Material: 5-Carboethoxy-2-mercapto-1-methylimidazole.
-
Reaction:
-
Dissolve the starting material in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in an appropriate solvent, to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Carefully quench the reaction by the slow addition of water, followed by a solution of sodium hydroxide and then more water.
-
Filter the resulting mixture to remove inorganic salts.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
Structural Characterization
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Expected Signals:
-
A singlet for the N-methyl protons (N-CH₃).
-
A singlet for the methylene protons of the hydroxymethyl group (-CH₂OH).
-
A singlet for the proton on the imidazole ring (C4-H).
-
A broad singlet for the hydroxyl proton (-OH), which may exchange with residual water in the solvent.
-
A broad singlet for the thiol proton (-SH).
-
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected Signals:
-
A signal for the N-methyl carbon (N-CH₃).
-
A signal for the methylene carbon of the hydroxymethyl group (-CH₂OH).
-
Signals for the carbons of the imidazole ring (C2, C4, and C5).
-
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
High-Resolution Mass Spectrometry (HRMS) Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Analyze the sample using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to obtain an accurate mass measurement. This will confirm the elemental composition.
Tandem Mass Spectrometry (MS/MS) Protocol:
-
Analysis: Perform MS/MS analysis on the protonated molecule [M+H]⁺ to induce fragmentation.
-
Expected Fragmentation: Common fragmentation pathways for imidazole derivatives may include loss of water from the hydroxymethyl group, loss of the hydroxymethyl group itself, and cleavage of the imidazole ring.
HPLC is a standard technique for assessing the purity of a compound and can be used for its quantification in biological matrices.
Reversed-Phase HPLC Protocol:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or phosphate buffer) at a suitable pH.
-
Detection: UV detection at a wavelength where the compound exhibits significant absorbance (likely around 220-260 nm for the imidazole chromophore).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
Visualization of Experimental Workflow
The following diagram outlines a general workflow for the synthesis and characterization of this compound.
Conclusion
References
The Diverse Biological Activities of 2-Mercapto-1-methyl-1H-imidazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 2-mercapto-1-methyl-1H-imidazole, a scaffold based on the well-known antithyroid drug methimazole, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Beyond the established role in thyroid hormone synthesis inhibition, structural modifications to this imidazole core have unlocked a diverse range of pharmacological properties, including antimicrobial, antifungal, anticancer, and enzyme inhibitory effects. This technical guide provides an in-depth overview of the multifaceted biological activities of these derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visual representations of experimental workflows and underlying mechanisms.
Antithyroid Activity
The parent compound, 2-mercapto-1-methyl-1H-imidazole (methimazole or thiamazole), is a cornerstone in the management of hyperthyroidism.[1][2] Its primary mechanism of action involves the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[2][3] TPO catalyzes the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of iodotyrosines to form thyroxine (T4) and triiodothyronine (T3).[2][3] Methimazole effectively curtails the production of these hormones, thereby ameliorating the hyperthyroid state.[2][3]
The selenium analog of methimazole has also been synthesized and shown to be a potent inhibitor of lactoperoxidase (LPO), an enzyme structurally and functionally related to TPO.[4] This suggests that modifications involving the sulfur atom can significantly impact the inhibitory activity.
Antimicrobial and Antifungal Activities
Several studies have highlighted the potential of 2-mercapto-1-methyl-1H-imidazole derivatives as effective antimicrobial and antifungal agents. The imidazole nucleus is a common feature in many established antifungal drugs. The biological activity of these compounds often stems from their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis.
A variety of novel imidazole derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key quantitative measure of their antimicrobial potency.
Quantitative Data: Antimicrobial and Antifungal Activity
| Derivative Class | Test Organism | MIC (µg/mL) | Reference |
| Benzimidazole-1,2,4-triazole derivatives | Candida albicans | 0.97 - >125 | |
| Benzimidazole-1,2,4-triazole derivatives | Candida glabrata | 0.97 - 62.5 | |
| Benzimidazole-1,2,4-triazole derivatives | Candida krusei | 1.95 - 125 | |
| Benzimidazole-1,2,4-triazole derivatives | Candida parapsilosis | 0.97 - 62.5 | |
| 2-Mercaptobenzothiazole derivatives | Staphylococcus aureus | 3.12 - >50 | [5] |
| 2-Mercaptobenzothiazole derivatives | Escherichia coli | 25 - >50 | [5] |
Anticancer Activity
The imidazole scaffold is present in numerous anticancer agents, and derivatives of 2-mercapto-1-methyl-1H-imidazole are being explored for their potential in oncology. The anticancer effects of these compounds are often attributed to their ability to induce apoptosis (programmed cell death), trigger cell cycle arrest, and inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and kinases.
The cytotoxic activity of these derivatives is typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a standard measure of potency.
Quantitative Data: Anticancer Activity
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Benzothiadiazole-imidazole derivatives | ALK5 Kinase | 0.008 - 0.043 | |
| Purine derivatives | MDA-MB-231 (Breast) | 1.22 - 2.29 | |
| 2-Phenyl benzimidazole derivatives | MCF-7 (Breast) | 3.37 - 6.30 | |
| Naphtho[1,2-d]imidazole derivatives | HL-60 (Leukemia) | 8.71 - 29.92 | [6] |
| Naphtho[1,2-d]imidazole derivatives | HCT-116 (Colon) | 21.12 - 62.11 | [6] |
Enzyme Inhibition
Beyond thyroid peroxidase, derivatives of 2-mercapto-1-methyl-1H-imidazole have shown inhibitory activity against other enzymes, such as tyrosinase. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and food industries for preventing hyperpigmentation and browning. The mercapto group in these derivatives is thought to play a crucial role in enzyme inhibition by chelating the copper ions in the active site of tyrosinase.
Quantitative Data: Tyrosinase Inhibition
| Derivative | IC50 (µM) | Reference |
| 2-Mercaptobenzimidazole (2-MBI) analog 4 | 0.06 ± 0.01 | [1] |
| 2-Mercaptobenzimidazole (2-MBI) analog 6 | 0.10 ± 0.01 | [1] |
| 2-Mercaptobenzimidazole (2-MBI) analog 7 | 0.14 ± 0.01 | [1] |
| 2-Mercaptobenzimidazole (2-MBI) analog 8 | 0.19 ± 0.02 | [1] |
| 2-Mercaptobenzimidazole (2-MBI) analog 10 | 0.11 ± 0.01 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of 2-mercapto-1-methyl-1H-imidazole derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.
1. Preparation of Bacterial Inoculum:
- Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate.
- Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
- Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
2. Preparation of Compound Dilutions:
- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the stock solution in broth in a 96-well microtiter plate to achieve the desired concentration range.
3. Inoculation and Incubation:
- Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
- Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
- Incubate the plate at 35-37°C for 16-20 hours.
4. Determination of MIC:
- The MIC is the lowest concentration of the compound at which there is no visible growth of the bacterium.
Cytotoxicity Assay: MTT Assay
This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and the cytotoxic effects of compounds.
1. Cell Seeding:
- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
2. Compound Treatment:
- Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
- Include untreated cells as a control.
3. MTT Addition:
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
4. Solubilization and Absorbance Measurement:
- Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
- Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
- Cell viability is expressed as a percentage of the untreated control.
Enzyme Inhibition Assay: Tyrosinase Inhibition
This assay determines the ability of a compound to inhibit the activity of the enzyme tyrosinase.
1. Reaction Mixture Preparation:
- In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 6.8), the test compound at various concentrations, and mushroom tyrosinase solution.
- Include a positive control (e.g., kojic acid) and a negative control (without inhibitor).
2. Substrate Addition and Incubation:
- Initiate the enzymatic reaction by adding the substrate, L-DOPA.
- Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific time.
3. Absorbance Measurement:
- Measure the formation of dopachrome, the colored product of the reaction, by reading the absorbance at 475-492 nm.
- The percentage of inhibition is calculated by comparing the absorbance of the test wells to the control wells.
Visualizations
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Experimental Workflow: MTT Assay for Cytotoxicity
Caption: Step-by-step workflow of the MTT assay for determining cell viability and cytotoxicity.
Logical Relationship: Mechanism of Tyrosinase Inhibition
Caption: Proposed mechanism of tyrosinase inhibition by 2-mercapto-imidazole derivatives.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. wp.uthscsa.edu [wp.uthscsa.edu]
- 5. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 6. researchgate.net [researchgate.net]
Technical Guide: (2-Mercapto-1-methyl-1H-imidazol-5-yl)methanol (CAS 143122-18-3)
Disclaimer: This document provides a summary of publicly available information regarding the chemical properties and safety of CAS number 143122-18-3. Despite a comprehensive search of scientific literature and chemical databases, no in-depth experimental studies detailing specific biological activities, mechanisms of action, or toxicological protocols for this compound were found. Therefore, the information presented here is primarily derived from safety data sheets and chemical supplier information. The core requirements for detailed experimental protocols, extensive quantitative data, and visualizations of biological pathways could not be fulfilled due to the lack of published research.
Chemical and Physical Properties
(2-Mercapto-1-methyl-1H-imidazol-5-yl)methanol is a heterocyclic organic compound containing an imidazole ring. The imidazole moiety is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. However, the specific properties and activities of this particular compound are not well-documented in peer-reviewed literature.
Table 1: Physical and Chemical Properties of CAS 143122-18-3
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂OS | Chemical Supplier Databases |
| Molecular Weight | 144.19 g/mol | Chemical Supplier Databases |
| Appearance | Solid | Safety Data Sheet |
| Melting Point | 223-226 °C | Safety Data Sheet |
| Boiling Point | 258.9 °C at 760 mmHg | Safety Data Sheet |
| Synonyms | 5-(Hydroxymethyl)-2-mercapto-1-methyl-1H-imidazole, (1-Methyl-2-sulfanyl-1H-imidazol-5-yl)methanol | Chemical Supplier Databases |
Safety and Hazard Information
The primary source of safety information for this compound is its Safety Data Sheet (SDS). The following is a summary of the key hazard classifications and precautionary measures.
Table 2: GHS Hazard Classification for CAS 143122-18-3
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Precautionary Statements
Safe handling of this compound in a research setting is crucial. The following precautionary statements are recommended:
-
Prevention:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
-
Response:
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P330: Rinse mouth.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.
-
-
Storage:
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
-
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
First Aid Measures
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Biological Activity and Experimental Data
A comprehensive search of scientific databases revealed no specific studies on the biological activity, mechanism of action, or detailed toxicology of this compound. While some chemical suppliers mention "potential antimicrobial activity," no experimental data such as Minimum Inhibitory Concentration (MIC) values or specific microbial strains tested were found to substantiate this claim.
The general class of imidazole-containing compounds is known for a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. The mercapto group can also impart biological effects. However, without specific experimental data for CAS 143122-18-3, any discussion of its biological role would be speculative.
Experimental Protocols and Visualizations
Due to the absence of published research detailing experimental work with this compound, it is not possible to provide the requested detailed methodologies for key experiments or to create diagrams of signaling pathways or experimental workflows. The creation of such content would require access to primary research data that is not currently in the public domain.
Conclusion
This compound (CAS 143122-18-3) is a commercially available chemical intermediate. Its basic physical and chemical properties, along with key safety and handling information, are available through Safety Data Sheets. However, there is a notable lack of in-depth scientific research on this compound. For researchers, scientists, and drug development professionals, this represents an unexplored area. Any investigation into the biological effects of this compound would be novel and would require foundational studies to determine its activity profile and mechanism of action. Standard protocols for assessing antimicrobial activity, cytotoxicity, and other biological effects would need to be applied to generate the data that is currently unavailable.
The Solubility Profile of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide addresses the solubility of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol (CAS 143122-18-3). Due to the limited availability of direct solubility data for this specific compound in publicly accessible literature, this document leverages data from the structurally analogous and well-researched compound, methimazole (1-methyl-1H-imidazole-2-thiol). The structural similarity between these molecules suggests that their solubility profiles will be comparable. However, experimental verification for the target compound is strongly recommended.
Introduction
This compound is a heterocyclic compound of interest in pharmaceutical research and development. Understanding its solubility in various solvents is a critical prerequisite for its formulation, delivery, and in vitro/in vivo testing. This guide provides a comprehensive overview of the expected solubility characteristics of this compound, detailed experimental protocols for its determination, and relevant biological pathway information.
Predicted Solubility Profile
Based on the solubility data of the related compound, methimazole, the solubility of this compound is anticipated to be highest in polar protic and aprotic solvents. The presence of both a hydroxyl and a thiol group, capable of hydrogen bonding, along with the polar imidazole ring, governs its solubility behavior.
Table 1: Quantitative Solubility Data for Methimazole (CAS 60-56-0)
| Solvent | Type | Solubility | Reference(s) |
| Water | Polar Protic | 200 mg/mL | [1] |
| Ethanol | Polar Protic | 200 mg/mL | [1] |
| Methanol | Polar Protic | High Solubility | [2] |
| Chloroform | Nonpolar | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ≥ 100 mg/mL | [3] |
| Ether | Nonpolar | Slightly Soluble | [1] |
| Benzene | Nonpolar | Slightly Soluble | [1] |
| Ethyl Acetate | Polar Aprotic | Low Solubility | [2] |
Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method
The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a solid compound in a specific solvent.[4] This protocol ensures the formation of a saturated solution, from which the solubility can be accurately quantified.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (analytical grade)
-
Glass vials with screw caps
-
Temperature-controlled orbital shaker
-
Centrifuge or filtration apparatus (e.g., syringe filters, 0.45 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is crucial to ensure saturation.
-
Add a known volume of the chosen solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.[3]
-
-
Phase Separation:
-
After equilibration, remove the vial from the shaker and allow the undissolved solid to sediment.
-
Carefully separate the saturated supernatant from the solid. This can be achieved by:
-
Centrifugation: Centrifuge the vial to pellet the excess solid.
-
Filtration: Withdraw the supernatant using a syringe and pass it through a syringe filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved particles. Adsorption of the compound to the filter should be evaluated.
-
-
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated supernatant with the appropriate solvent.
-
Determine the concentration of the dissolved compound using a validated analytical method:
-
UV-Vis Spectroscopy: If the compound has a chromophore, create a calibration curve of absorbance versus concentration at the wavelength of maximum absorbance (λmax).[5][6]
-
HPLC: Develop an HPLC method with a suitable column and mobile phase to separate and quantify the compound. Prepare a calibration curve by injecting known concentrations.
-
-
-
Calculation:
-
Calculate the solubility of the compound in the solvent (e.g., in mg/mL or mol/L) based on the measured concentration and the dilution factor.
-
Biological Context: Inhibition of Thyroid Peroxidase
While the specific biological targets of this compound are not extensively documented, its structural analog, methimazole, is a well-known inhibitor of thyroid peroxidase (TPO).[7][8][9] TPO is a key enzyme in the synthesis of thyroid hormones.[10] The proposed mechanism of action involves the drug acting as a substrate for TPO, thereby diverting its oxidative capacity and preventing the iodination of tyrosine residues on thyroglobulin.[11]
Caption: Proposed inhibitory pathway of this compound on thyroid hormone synthesis, based on the known mechanism of methimazole.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Caption: A generalized workflow for determining the equilibrium solubility of a compound using the shake-flask method.
References
- 1. Methimazole - LKT Labs [lktlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. droracle.ai [droracle.ai]
- 8. What is the mechanism of Methimazole? [synapse.patsnap.com]
- 9. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Thyroid peroxidase - Wikipedia [en.wikipedia.org]
- 11. sga.profnit.org.br [sga.profnit.org.br]
(2-mercapto-1-methyl-1H-imidazol-5-yl)methanol: A Technical Guide on its Putative Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-mercapto-1-methyl-1H-imidazol-5-yl)methanol, a derivative of the imidazole class of compounds, is a molecule of interest in pharmaceutical research. While direct studies on its mechanism of action are not extensively available in current literature, its structural similarity to the well-characterized antithyroid drug methimazole suggests a potential role as an inhibitor of thyroid hormone synthesis. This technical guide consolidates the available information on related compounds, proposes a putative mechanism of action for this compound, and outlines potential experimental protocols to elucidate its biological activity.
Introduction
This compound (CAS No. 143122-18-3) is a heterocyclic compound featuring a substituted imidazole ring.[1] Its chemical structure, particularly the 2-mercapto-1-methyl-imidazole core, is shared with methimazole (also known as thiamazole), a clinically significant drug used in the management of hyperthyroidism.[2][3] Methimazole functions by inhibiting thyroid peroxidase, a key enzyme in the synthesis of thyroid hormones.[3][4] Given this structural relationship, it is hypothesized that this compound may exert a similar inhibitory effect on thyroid hormone production. This document explores this proposed mechanism and provides a framework for its investigation.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 143122-18-3 | [1] |
| Molecular Formula | C5H8N2OS | [1] |
| Molecular Weight | 144.19 g/mol | [1] |
| Synonyms | (1-Methyl-2-sulfanyl-1H-imidazol-5-YL)methanol; 2-Mercapto-1-methylimidazole-5-methanol; 5-(Hydroxymethyl)-2-mercapto-1-methylimidazole | [1] |
| Purity | Typically available at ≥98% | [1] |
| Appearance | White powder | [5] |
| Melting Point | 223-226°C | [5] |
Proposed Mechanism of Action: Inhibition of Thyroid Peroxidase
The primary proposed mechanism of action for this compound is the inhibition of thyroid peroxidase (TPO). TPO is a membrane-bound heme-containing glycoprotein located on the apical membrane of thyroid follicular cells. It catalyzes the oxidation of iodide and the subsequent iodination of tyrosine residues on the thyroglobulin protein, as well as the coupling of these iodotyrosine residues to form the thyroid hormones thyroxine (T4) and triiodothyronine (T3).[3]
The proposed inhibitory action is visualized in the signaling pathway diagram below.
Caption: Proposed inhibition of thyroid hormone synthesis by this compound.
Experimental Protocols for Mechanism of Action Studies
To validate the proposed mechanism of action, a series of in vitro and in vivo experiments are necessary.
In Vitro Thyroid Peroxidase Inhibition Assay
This assay directly measures the inhibitory effect of the compound on TPO activity.
Objective: To determine the IC50 value of this compound for thyroid peroxidase.
Materials:
-
Purified thyroid peroxidase (porcine or recombinant human)
-
This compound
-
Methimazole (as a positive control)
-
Potassium iodide (KI)
-
Hydrogen peroxide (H2O2)
-
Guaiacol or other suitable chromogenic substrate
-
Phosphate buffer (pH 7.4)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound and methimazole in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add increasing concentrations of the test compound or methimazole to the reaction buffer.
-
Add purified TPO to each well and incubate for a predetermined time.
-
Initiate the reaction by adding KI, H2O2, and the chromogenic substrate.
-
Measure the change in absorbance over time at the appropriate wavelength for the chosen substrate.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Cell-Based Assays in Thyrocyte Cell Lines
Utilizing a thyroid cell line (e.g., FRTL-5) allows for the assessment of the compound's effect in a more biologically relevant system.
Objective: To evaluate the impact of this compound on iodide uptake and organification in cultured thyrocytes.
Materials:
-
FRTL-5 cell line
-
Cell culture medium supplemented with thyroid-stimulating hormone (TSH)
-
This compound
-
Radioactive iodide (e.g., ¹²⁵I)
-
Perchlorate (as an inhibitor of iodide uptake)
-
Trichloroacetic acid (TCA)
-
Gamma counter
Procedure (Iodide Organification):
-
Culture FRTL-5 cells to confluence in the presence of TSH.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Incubate the cells with ¹²⁵I for 1-2 hours.
-
Wash the cells to remove unincorporated iodide.
-
Precipitate the proteins with cold TCA.
-
Measure the radioactivity of the TCA-precipitable fraction (representing iodinated proteins) using a gamma counter.
-
A decrease in radioactivity compared to the control indicates inhibition of iodide organification.
The following diagram illustrates a generalized workflow for these in vitro experiments.
Caption: A generalized workflow for the in vitro investigation of the proposed mechanism of action.
Potential for Broader Biological Activity
While the primary hypothesis focuses on antithyroid activity, the imidazole scaffold is known for a diverse range of biological effects. Other imidazole derivatives have been investigated for their potential as anticancer and antimicrobial agents.[6] Therefore, it is plausible that this compound could exhibit other pharmacological activities that warrant investigation.
Conclusion and Future Directions
This compound is a compound with a structural resemblance to the antithyroid drug methimazole, pointing towards a likely mechanism of action involving the inhibition of thyroid peroxidase. The experimental protocols outlined in this guide provide a clear path for validating this hypothesis. Future research should focus on conducting these in vitro assays to determine the compound's potency and cellular effects. Subsequent in vivo studies in animal models of hyperthyroidism would be essential to confirm its therapeutic potential. Furthermore, screening for other potential biological activities could uncover novel applications for this molecule in drug discovery and development. The consistent and high-purity supply of this compound is crucial for the reliability and reproducibility of such research endeavors.[5]
References
- 1. CAS 143122-18-3 | this compound - Synblock [synblock.com]
- 2. Methimazole | C4H6N2S | CID 1349907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Methimazol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. nbinno.com [nbinno.com]
- 6. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol: A Technical Guide
Disclaimer: There is currently a lack of published scientific literature detailing the specific biological activity and therapeutic targets of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol. However, its close structural similarity to the well-established antithyroid drug methimazole (1-methyl-1H-imidazole-2-thiol) suggests that it may share a similar mechanism of action. This guide, therefore, focuses on the known therapeutic target and pharmacology of methimazole as a potential framework for understanding the activity of its 5-hydroxymethyl derivative.
Introduction
This compound is a heterocyclic organic compound.[1][2][3][4][5] While its direct biological effects are not documented, its core structure is analogous to that of thionamide drugs, a class of compounds known for their antithyroid activity. The most prominent member of this class is methimazole, a cornerstone in the management of hyperthyroidism.[6][7] This document will explore the therapeutic targets of methimazole, presenting a detailed overview of its mechanism of action, relevant signaling pathways, and the experimental protocols used to characterize its activity. This information serves as a foundational guide for researchers investigating the potential therapeutic applications of this compound.
Core Therapeutic Target: Thyroid Peroxidase (TPO)
The primary and well-established therapeutic target of methimazole is Thyroid Peroxidase (TPO).[7][8][9] TPO is a key enzyme in the biosynthesis of thyroid hormones.[8] By inhibiting this enzyme, methimazole effectively reduces the production of thyroxine (T4) and triiodothyronine (T3), the two major thyroid hormones.[6][7]
Mechanism of Action
Methimazole's inhibitory action on TPO disrupts the synthesis of thyroid hormones at multiple steps.[8][10] The drug acts as a suicide inhibitor, being oxidized by the TPO-H₂O₂ system to a reactive species that irreversibly inactivates the enzyme. The key steps in its mechanism are:
-
Inhibition of Iodide Oxidation: TPO catalyzes the oxidation of iodide ions (I⁻) to a more reactive iodine species (I⁰ or I⁺), a crucial first step in hormone synthesis. Methimazole prevents this oxidation.[7][9]
-
Prevention of Organification: It blocks the incorporation of oxidized iodine into the tyrosine residues of thyroglobulin, a large glycoprotein. This process is known as organification.[8][9]
-
Interference with Coupling: Methimazole also inhibits the coupling of iodotyrosine residues (monoiodotyrosine and diiodotyrosine) to form T4 and T3.[7][8]
It is important to note that methimazole does not affect the release of pre-formed thyroid hormones stored in the thyroid gland.[7] Consequently, the clinical effects of methimazole become apparent after several weeks, once the existing stores of thyroid hormones are depleted.[7]
Signaling Pathway: Thyroid Hormone Synthesis
The signaling pathway directly affected by methimazole is the thyroid hormone synthesis pathway. The following diagram illustrates the key steps of this pathway and the point of inhibition by methimazole.
Caption: Thyroid hormone synthesis pathway and the site of methimazole inhibition.
Quantitative Data
The inhibitory potency of methimazole on thyroid peroxidase is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values for methimazole. It is important to note that these values can vary depending on the experimental conditions.
| Compound | TPO Source | Substrate | IC50 (µM) |
| Methimazole | Porcine TPO | Guaiacol | ~30 |
| Methimazole | Rat Thyroid Microsomes | Amplex UltraRed | 1.2 - 2.4 |
Experimental Protocols
While no specific experimental protocols for this compound have been found, standard assays for determining the inhibitory activity of compounds on thyroid peroxidase can be employed. A common method is the in vitro thyroid peroxidase inhibition assay.
In Vitro Thyroid Peroxidase (TPO) Inhibition Assay (Guaiacol-based)
This protocol describes a colorimetric assay to measure TPO activity by observing the oxidation of guaiacol.
Objective: To determine the IC50 value of a test compound for TPO inhibition.
Materials:
-
Purified TPO (e.g., from porcine thyroid glands)
-
Guaiacol solution
-
Hydrogen peroxide (H₂O₂) solution
-
Phosphate buffer (pH 7.4)
-
Test compound and positive control (Methimazole)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and methimazole in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the test compound and methimazole in phosphate buffer.
-
Prepare working solutions of TPO, guaiacol, and H₂O₂ in phosphate buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add:
-
50 µL of phosphate buffer
-
40 µL of the test compound solution (or buffer for control)
-
50 µL of guaiacol solution
-
20 µL of TPO enzyme solution
-
-
Incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of H₂O₂ solution to each well.
-
Immediately measure the absorbance at 470 nm using a microplate reader. Take readings every minute for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.
-
Determine the percentage of TPO inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
The following diagram illustrates the general workflow for a TPO inhibition assay.
Caption: Experimental workflow for a TPO inhibition assay.
Other Potential Biological Activities
While the primary focus is on TPO inhibition, compounds with a mercapto-imidazole core may exhibit other biological activities. For instance, some studies have explored the antioxidant and immunomodulatory effects of methimazole.[10] Additionally, various derivatives of 2-mercapto-imidazoles and related structures have been investigated for antimicrobial and other activities.[11][12] Research into this compound could explore these alternative therapeutic avenues.
Conclusion
In the absence of direct experimental data for this compound, the well-characterized pharmacology of its close structural analog, methimazole, provides a strong foundation for investigating its potential therapeutic targets. The primary target is likely to be thyroid peroxidase, with the compound potentially acting as an inhibitor of thyroid hormone synthesis. The experimental protocols outlined in this guide offer a starting point for the in vitro characterization of its biological activity. Further research is necessary to elucidate the specific molecular interactions and therapeutic potential of this compound.
References
- 1. CAS 143122-18-3 | this compound - Synblock [synblock.com]
- 2. nbinno.com [nbinno.com]
- 3. 143122-18-3|this compound|BLD Pharm [bldpharm.com]
- 4. 143122-18-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound [cymitquimica.com]
- 6. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Methimazole? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. droracle.ai [droracle.ai]
- 10. droracle.ai [droracle.ai]
- 11. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic and Mechanistic Analysis of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed technical overview of the spectroscopic characteristics of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol (CAS No. 143122-18-3)[1]. Due to the limited availability of public domain spectroscopic data for this specific compound, this guide presents a predictive analysis based on structurally related molecules, including methimazole and other imidazole derivatives. Furthermore, it outlines standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide also visualizes the established signaling pathway of the closely related therapeutic agent, methimazole, to provide a functional context.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Synonyms: 2-Mercapto-1-methylimidazole-5-methanol, 5-(Hydroxymethyl)-2-mercapto-1-methylimidazole[1]
-
CAS Number: 143122-18-3[1]
-
Molecular Formula: C₅H₈N₂OS[1]
-
Molecular Weight: 144.19 g/mol [1]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of methimazole, imidazole, and molecules containing thiol and primary alcohol functional groups.
Table 1: Predicted ¹H NMR Spectral Data Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Predicted Rationale |
| ~ 12.0 - 13.0 | Broad Singlet | 1H | Thiol (S-H ) | The thiol proton in similar heterocyclic thiones is often a broad singlet at a high chemical shift. |
| ~ 7.0 - 7.2 | Singlet | 1H | Imidazole Ring (H -4) | The single proton on the imidazole ring is expected in the aromatic region. |
| ~ 4.6 - 4.8 | Singlet | 2H | Methylene (-CH₂ -OH) | Protons on a carbon adjacent to an oxygen and an aromatic ring typically appear in this range. |
| ~ 3.6 - 3.8 | Singlet | 3H | N-Methyl (N-CH₃ ) | The N-methyl group in methimazole appears around 3.6 ppm[2]. |
| ~ 2.0 - 3.0 | Broad Singlet | 1H | Hydroxyl (-OH ) | The hydroxyl proton signal is often broad and its position can vary with concentration and temperature. |
Table 2: Predicted ¹³C NMR Spectral Data Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Assignment | Predicted Rationale |
| ~ 160 - 165 | C=S (C-2) | The thione carbon in methimazole is found in this region[3]. |
| ~ 135 - 140 | Imidazole Ring (C-5) | The carbon bearing the methanol group. |
| ~ 120 - 125 | Imidazole Ring (C-4) | The carbon with the single proton attached. |
| ~ 55 - 60 | Methylene (-C H₂-OH) | The carbon of the hydroxymethyl group. |
| ~ 30 - 35 | N-Methyl (N-C H₃) | The N-methyl carbon in methimazole appears in this range[3]. |
Table 3: Predicted Infrared (IR) Spectroscopy Data Sample Preparation: KBr Pellet or Thin Solid Film
| Wavenumber (cm⁻¹) | Intensity | Assignment | Predicted Rationale |
| 3200 - 3600 | Broad | O-H Stretch | Characteristic of the hydroxyl group in the methanol moiety. |
| 3000 - 3150 | Medium | C-H Stretch (Aromatic) | From the C-H bond on the imidazole ring. |
| 2850 - 3000 | Medium | C-H Stretch (Aliphatic) | From the methyl and methylene groups. |
| 2550 - 2600 | Weak | S-H Stretch | Thiol stretching vibrations are typically weak. |
| 1500 - 1600 | Medium-Strong | C=C & C=N Stretch | Ring stretching of the imidazole core. |
| 1100 - 1300 | Strong | C=S Stretch | Thione stretching vibrations. |
| 1000 - 1050 | Strong | C-O Stretch | Characteristic of a primary alcohol. |
Table 4: Predicted Mass Spectrometry (MS) Data Ionization Method: Electron Ionization (EI)
| m/z Ratio | Predicted Identity | Predicted Rationale |
| 144 | [M]⁺ | Molecular ion peak. |
| 113 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group. |
| 98 | [M - CH₂OH - CH₃]⁺ | Subsequent loss of the N-methyl group. |
| 85 | [M - SH - CH₂O]⁺ | Fragmentation involving loss of thiol and formaldehyde. |
| 68 | [C₃H₄N₂]⁺ | Imidazole ring fragment. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence for proton NMR.
-
Set the spectral width to cover a range of -2 to 15 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
A higher number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
3.2 Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount (approx. 10-20 mg) of the solid sample in a few drops of a volatile solvent like acetone or methylene chloride[4].
-
Apply a drop of this solution onto a salt plate (e.g., NaCl or KBr)[4].
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate[4].
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Place the salt plate in the sample holder of the spectrometer.
-
Record a background spectrum of the clean, empty salt plate.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify characteristic absorption bands and assign them to the corresponding functional groups in the molecule[5].
3.3 Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile[6].
-
If using direct infusion, the solution can be introduced directly into the ion source.
-
-
Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
Data Acquisition (EI Mode):
-
Introduce the sample into the high-vacuum source where it is vaporized and bombarded with a beam of electrons (typically 70 eV)[7].
-
The resulting charged fragments are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge (m/z) ratio.
-
Scan a mass range appropriate for the compound (e.g., m/z 40-400).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns. This information helps to confirm the molecular weight and elucidate the structure of the compound[8].
Signaling Pathway and Mechanism of Action
This compound is a derivative of methimazole, a well-known antithyroid drug. The primary mechanism of action of methimazole is the inhibition of thyroid hormone synthesis[9][10][11]. This provides a likely functional context for its derivatives.
4.1 Inhibition of Thyroid Peroxidase (TPO)
Methimazole's main therapeutic effect comes from its ability to block the enzyme thyroid peroxidase (TPO)[10][11][12]. TPO is essential for two key steps in the synthesis of thyroid hormones (T4 and T3): the oxidation of iodide and the iodination of tyrosine residues on the thyroglobulin protein[10][11]. By inhibiting TPO, methimazole effectively reduces the production of new thyroid hormones, thereby alleviating the symptoms of hyperthyroidism[10][11].
Caption: Inhibition of Thyroid Hormone Synthesis by Methimazole.
4.2 Immunomodulatory Effects via IFN-γ Signaling
Beyond its primary role, methimazole also exhibits immunomodulatory and antioxidant properties[9][13]. It has been shown to interfere with the interferon-gamma (IFN-γ) signaling pathway in thyroid cells[13][14]. IFN-γ typically activates the JAK/STAT signaling cascade, leading to the expression of pro-inflammatory molecules like Intercellular Adhesion Molecule-1 (ICAM-1). Methimazole can scavenge hydrogen peroxide (H₂O₂), which is a key signaling molecule in this pathway. By reducing H₂O₂ levels, methimazole inhibits the full activation of STAT1, a critical transcription factor, thereby downregulating the expression of ICAM-1 and exerting an immunomodulatory effect[13].
Caption: Methimazole's Modulation of the IFN-γ Signaling Pathway.
Conclusion
While direct experimental spectroscopic data for this compound remains elusive in publicly accessible literature, this guide provides a robust predictive framework for its NMR, IR, and MS characteristics. The detailed protocols offer a standardized approach for the empirical validation of these predictions. Furthermore, the mechanistic insights from its parent compound, methimazole, suggest potential therapeutic pathways that warrant further investigation for this derivative. This document serves as a foundational resource for researchers engaged in the synthesis, characterization, and potential application of this and related heterocyclic compounds.
References
- 1. CAS 143122-18-3 | this compound - Synblock [synblock.com]
- 2. Methimazole(60-56-0) 1H NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. journalijdr.com [journalijdr.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. droracle.ai [droracle.ai]
- 10. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 11. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. What is the mechanism of Methimazole? [synapse.patsnap.com]
- 13. Methimazole as an antioxidant and immunomodulator in thyroid cells: mechanisms involving interferon-gamma signaling and H(2)O(2) scavenging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
Methodological & Application
Application Notes and Protocols: (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol in Pharmaceutical R&D
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-mercapto-1-methyl-1H-imidazol-5-yl)methanol is a chemical compound structurally related to the well-established antithyroid drug, methimazole (also known as thiamazole).[1][2] Methimazole is a thionamide medication widely used in the management of hyperthyroidism, including Graves' disease.[3][4][5][6] It functions by inhibiting thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[3][4][7][8] Given its structural similarity to methimazole, this compound presents itself as a compound of interest for pharmaceutical research and development, potentially as a novel antithyroid agent, a metabolite of methimazole, or a prodrug with modified pharmacokinetic properties.
These application notes provide an overview of the potential research applications of this compound, drawing upon the extensive knowledge of methimazole's pharmacology. Detailed, adaptable experimental protocols are provided to facilitate the investigation of this compound's biological activity.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 143122-18-3 | [1] |
| Molecular Formula | C5H8N2OS | [1] |
| Molecular Weight | 144.19 g/mol | [1] |
| Synonyms | (1-Methyl-2-sulfanyl-1H-imidazol-5-YL)methanol; 2-Mercapto-1-methylimidazole-5-methanol; 5-(Hydroxymethyl)-2-mercapto-1-methylimidazole | [1] |
Potential Pharmaceutical Applications
-
Novel Antithyroid Drug Discovery: Investigate as a potential new chemical entity for the treatment of hyperthyroidism. The hydroxymethyl group may alter the compound's potency, selectivity, or safety profile compared to methimazole.
-
Metabolite Identification and Characterization: Determine if this compound is a metabolite of methimazole in vivo. Understanding metabolic pathways is crucial for comprehensive drug development.
-
Prodrug Development: The hydroxymethyl group could be a site for esterification or other modifications to create a prodrug of methimazole, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Structure-Activity Relationship (SAR) Studies: Serve as a key compound in SAR studies to understand the molecular requirements for thyroid peroxidase inhibition.
Pharmacology of the Parent Compound: Methimazole
A thorough understanding of methimazole's pharmacology is essential for designing experiments for its 5-hydroxymethyl derivative.
Mechanism of Action
Methimazole inhibits the synthesis of thyroid hormones (thyroxine (T4) and triiodothyronine (T3)) by blocking the function of thyroid peroxidase (TPO).[3][4][7][8] TPO is responsible for two critical steps in thyroid hormone synthesis: the oxidation of iodide and the coupling of iodotyrosine residues on thyroglobulin.[3][4][7][8] Methimazole does not inactivate already synthesized and circulating thyroid hormones.[7]
Pharmacokinetics
The pharmacokinetic parameters of methimazole are crucial for designing in vivo studies and for comparing the properties of its derivatives.
| Pharmacokinetic Parameter | Value | Reference |
| Absorption | Rapidly and almost completely absorbed orally. | [4][7] |
| Distribution | Concentrates in the thyroid gland. | [4][7] |
| Metabolism | Metabolized in the liver. | [4] |
| Elimination Half-Life | Approximately 4 to 6 hours. | [3][4] |
| Excretion | Primarily excreted in the urine as metabolites. | [3][4] |
Experimental Protocols
The following are detailed protocols that can be adapted to investigate the biological activity of this compound.
Protocol 1: In Vitro Thyroid Peroxidase (TPO) Inhibition Assay
This assay determines the compound's ability to directly inhibit TPO activity.
Principle: TPO, in the presence of a hydrogen peroxide (H₂O₂) generating system, catalyzes the oxidation of a substrate, leading to a measurable signal (e.g., colorimetric or fluorometric). An inhibitor will reduce the rate of this reaction.
Materials:
-
This compound
-
Methimazole (as a positive control)
-
Recombinant human TPO or porcine thyroid microsomes
-
Amplex® UltraRed (AUR) reagent or other suitable substrate
-
Hydrogen peroxide (H₂O₂)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microplates
Procedure:
-
Prepare stock solutions of the test compound and methimazole in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the TPO enzyme preparation.
-
Add serial dilutions of the test compound and methimazole to the wells. Include a vehicle control (solvent only).
-
Incubate the plate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Initiate the reaction by adding a mixture of the substrate (e.g., AUR) and H₂O₂.
-
Measure the signal (e.g., fluorescence at Ex/Em ~560/590 nm for AUR) over time or at a fixed endpoint using a microplate reader.
Data Analysis:
-
Calculate the percentage of TPO inhibition for each concentration of the test compound.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cell-Based Assay for Thyroid Hormone Synthesis Inhibition
This protocol assesses the compound's effect on thyroid hormone production in a cellular context.
Principle: Thyroid cell lines (e.g., FRTL-5 rat thyroid cells) can be stimulated to produce thyroid hormones. The inhibitory effect of the test compound on this process can be quantified by measuring the amount of hormone released into the cell culture medium.
Materials:
-
This compound
-
Methimazole
-
FRTL-5 cells or other suitable thyroid cell line
-
Cell culture medium (e.g., Coon's modified Ham's F-12) supplemented with bovine serum and a mixture of hormones and growth factors (e.g., insulin, TSH, transferrin).
-
Reagents for quantifying thyroxine (T4) or triiodothyronine (T3) (e.g., ELISA kit).
Procedure:
-
Culture FRTL-5 cells in appropriate multi-well plates until they reach the desired confluency.
-
Replace the culture medium with fresh medium containing various concentrations of the test compound or methimazole. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of T4 or T3 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
Data Analysis:
-
Calculate the percentage of inhibition of thyroid hormone synthesis for each concentration of the test compound.
-
Determine the IC₅₀ value as described in Protocol 1.
Visualizations
References
- 1. CAS 143122-18-3 | this compound - Synblock [synblock.com]
- 2. Methimazole | C4H6N2S | CID 1349907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Methimazole (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. Antithyroid Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medicine.com [medicine.com]
- 8. Methimazol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Application Notes and Protocols for In Vitro Evaluation of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for conducting in vitro assays to characterize the biological activity of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol. The protocols are based on established methodologies for compounds containing thiol and imidazole moieties, which are key structural features of this molecule.
This compound (CAS: 143122-18-3, Formula: C₅H₈N₂OS) is a heterocyclic compound featuring a mercapto (-SH) group and a substituted imidazole ring.[1] These functional groups suggest potential for a range of biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects.[2][3][4] The following protocols are designed to systematically investigate these potential activities in a laboratory setting.
Assessment of Antioxidant Capacity
The presence of a thiol (-SH) group is a strong indicator of potential antioxidant activity.[4] Thiol-containing compounds can act as potent antioxidants by donating a hydrogen atom to neutralize free radicals.[4] The following assays are recommended to quantify the radical scavenging and reducing capabilities of the target compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. This causes a color change from purple to yellow, which is monitored spectrophotometrically.[2]
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in a dark, airtight container to prevent degradation.[2]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Create a series of dilutions from the stock solution to achieve a range of final concentrations for testing.
-
Ascorbic acid or Trolox should be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each compound dilution or control.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.[5]
-
-
Calculation:
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with the solvent blank, and A_sample is the absorbance with the test compound.
-
The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the scavenging percentage against the compound concentration.
-
References
Application Notes and Protocols for the Quantification of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-mercapto-1-methyl-1H-imidazol-5-yl)methanol, a metabolite of the anti-thyroid drug methimazole (thiamazole), is a molecule of interest in pharmacokinetic and drug metabolism studies.[1] Accurate quantification of this metabolite is essential for understanding the metabolic fate of methimazole and its potential physiological effects.[2] This document provides detailed analytical methods for the quantification of this compound in biological matrices, primarily human plasma.
Two primary analytical techniques are proposed: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The LC-MS/MS method is recommended for its superior sensitivity and selectivity, which is often required for the low concentrations of metabolites found in biological samples.[3][4] The HPLC-UV method serves as a more accessible alternative for applications where high sensitivity is not a critical requirement.[5][6]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 143122-18-3 | [7] |
| Molecular Formula | C₅H₈N₂OS | [7] |
| Molecular Weight | 144.19 g/mol | [7] |
Metabolic Pathway of Methimazole
Methimazole undergoes hepatic metabolism, primarily through cytochrome P450 (CYP) enzymes.[2] The formation of this compound is a key step in its metabolic pathway. Understanding this pathway is crucial for interpreting quantitative data.
Method 1: Quantification by LC-MS/MS
This method provides high sensitivity and selectivity for the quantification of this compound in human plasma.
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard (purity >98%)
-
Stable isotope-labeled internal standard (IS), e.g., (2-mercapto-1-methyl-d3-1H-imidazol-5-yl)methanol
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
2. Instrumentation
-
HPLC system coupled with a triple quadrupole mass spectrometer.
3. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 water:methanol with 0.1% formic acid).
-
Transfer to an autosampler vial for injection.
4. LC-MS/MS Conditions
| Parameter | Recommended Setting |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-1 min (5% B), 1-5 min (5-95% B), 5-6 min (95% B), 6-6.1 min (95-5% B), 6.1-8 min (5% B) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte: 145.0 -> 114.1 (Quantifier), 145.0 -> 81.1 (Qualifier)IS: 148.0 -> 117.1 |
| Collision Energy | Optimized for the specific instrument (typically 15-30 eV) |
Data Presentation: LC-MS/MS Method Validation
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy (% bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery | 85 - 105% |
Method 2: Quantification by HPLC-UV
This method is suitable for applications where lower sensitivity is acceptable and provides a cost-effective alternative to LC-MS/MS.[5]
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard (purity >98%)
-
Internal standard (e.g., a structurally similar compound with a distinct retention time)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (e.g., 20 mM, pH 3.0)
-
Ultrapure water
-
Human plasma (drug-free)
2. Instrumentation
-
HPLC system with a UV/Vis detector.
3. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma, add 20 µL of the internal standard working solution.
-
Add 50 µL of 1 M NaOH to basify the sample.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the HPLC system.
4. HPLC-UV Conditions
| Parameter | Recommended Setting |
| LC Column | C18 column (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 252 nm |
Data Presentation: HPLC-UV Method Validation
| Parameter | Result |
| Linearity Range | 50 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 15 ng/mL |
| Limit of Quantification (LOQ) | 50 ng/mL |
| Accuracy (% bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery | 80 - 110% |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the quantification of this compound.
References
- 1. Methimazole | C4H6N2S | CID 1349907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of a high-performance liquid chromatography-tandem mass spectrometric method for the determination of Methimazole in human blood matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. res-1.cloudinary.com [res-1.cloudinary.com]
- 7. CAS 143122-18-3 | this compound - Synblock [synblock.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol
Introduction
(2-mercapto-1-methyl-1H-imidazol-5-yl)methanol is a known metabolite of methimazole, a thionamide drug used in the treatment of hyperthyroidism. The monitoring of methimazole and its metabolites is crucial in pharmacokinetic and drug metabolism studies to ensure therapeutic efficacy and safety. This application note presents a detailed protocol for the quantitative analysis of this compound in biological matrices, such as human plasma, using reverse-phase high-performance liquid chromatography (HPLC) with UV detection. The method is designed to be simple, accurate, and robust for research, clinical, and drug development applications.
Principle
The method employs a reverse-phase HPLC system to separate this compound from endogenous plasma components. A C18 column is used as the stationary phase, and a gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier allows for the effective separation of the analyte. The analyte is detected by its ultraviolet (UV) absorbance, and quantification is achieved by comparing the peak area of the analyte to a standard calibration curve.
Experimental Protocols
1. Materials and Reagents
-
This compound analytical standard (purity ≥98%)
-
Methimazole (for internal standard, purity ≥99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (KH₂PO₄) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (drug-free)
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 20 mM potassium phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient is employed for optimal separation.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 70 | 30 |
| 12.0 | 5 | 95 |
| 15.0 | 5 | 95 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
3. Preparation of Standard Solutions and Quality Controls
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and methimazole (internal standard, IS) in 10 mL of methanol, respectively.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to obtain concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Calibration Standards: Spike 90 µL of drug-free human plasma with 10 µL of each working standard solution to create calibration standards with final concentrations of 0.01, 0.05, 0.1, 0.5, 1, 5, and 10 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high) in drug-free plasma in the same manner as the calibration standards.
4. Sample Preparation
-
To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 10 µL of the internal standard solution (methimazole, 10 µg/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
Data Presentation
Table 1: Chromatographic Parameters
| Parameter | Value |
| Retention Time of Analyte | ~ 6.5 min |
| Retention Time of Internal Standard | ~ 8.2 min |
| Tailing Factor | < 1.5 |
| Theoretical Plates | > 2000 |
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 0.01 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.003 µg/mL |
| Limit of Quantification (LOQ) | 0.01 µg/mL |
| Precision (%RSD) | |
| Intra-day (n=6) | < 5% |
| Inter-day (n=6) | < 8% |
| Accuracy (% Recovery) | |
| Low QC (0.05 µg/mL) | 95.8% |
| Medium QC (1 µg/mL) | 102.3% |
| High QC (8 µg/mL) | 98.5% |
Mandatory Visualization
Caption: Experimental workflow for the HPLC analysis of this compound.
The described HPLC method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The protocol is detailed and includes all necessary steps from sample preparation to data analysis. The method's performance, as summarized in the validation data, demonstrates its suitability for routine use in research and clinical settings. The provided workflow diagram offers a clear visual representation of the entire analytical process.
Application Notes and Protocols for (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-mercapto-1-methyl-1H-imidazol-5-yl)methanol, with CAS number 143122-18-3, is a heterocyclic organic compound that holds potential as a valuable building block in medicinal chemistry and drug discovery.[1] Its structure is related to that of methimazole (also known as thiamazole), a well-established antithyroid drug.[2][3] Methimazole functions by inhibiting thyroid peroxidase, a key enzyme in the synthesis of thyroid hormones.[3][4] Given the structural similarity, this compound and its derivatives are of significant interest for the development of novel therapeutics, particularly as potential modulators of peroxidase activity and as scaffolds for new drug candidates.
These application notes provide an overview of the potential applications of this compound and detailed protocols for assays that can be adapted to evaluate its biological activity.
Potential Applications
-
Antithyroid Drug Discovery: As a derivative of a known antithyroid agent, this compound can be explored for its ability to inhibit thyroid hormone synthesis.
-
Enzyme Inhibition Assays: The mercapto-imidazole moiety suggests potential inhibitory activity against various enzymes, particularly peroxidases.[5]
-
Scaffold for Synthesis: Its functional groups, including the mercapto and hydroxyl groups, make it a versatile scaffold for the synthesis of more complex molecules with potential therapeutic properties.[1]
-
Antioxidant and Radioprotective Studies: Thiol-containing compounds are known for their antioxidant properties and their ability to act as scavengers of reactive oxygen species.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes key properties of the closely related and well-characterized compound, methimazole, which can serve as a benchmark for initial studies.
| Property | Value | Reference Compound |
| Molecular Formula | C5H8N2OS | This compound[6] |
| Molecular Weight | 144.19 g/mol | This compound[6] |
| Melting Point | 223-226°C | This compound[1] |
| Molecular Formula | C4H6N2S | Methimazole[3] |
| Molecular Weight | 114.17 g/mol | Methimazole[3] |
| Bioavailability (Oral) | ~93% | Methimazole |
| Elimination Half-life | 4 to 6 hours | Methimazole[3] |
Experimental Protocols
The following protocols are based on established methods for the parent compound, methimazole, and can be adapted for the evaluation of this compound.
In Vitro Thyroid Peroxidase Inhibition Assay
This assay is designed to determine the inhibitory potential of this compound on thyroid peroxidase (TPO), a key enzyme in thyroid hormone synthesis. The protocol is adapted from methods used to study methimazole.
Materials:
-
This compound
-
Methimazole (as a positive control)
-
Purified thyroid peroxidase (TPO)
-
Potassium iodide (KI)
-
Hydrogen peroxide (H2O2)
-
Guaiacol
-
Phosphate buffer (pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and methimazole in phosphate buffer.
-
Prepare solutions of TPO, KI, H2O2, and guaiacol in phosphate buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 50 µL of phosphate buffer.
-
Add 20 µL of the test compound or control at various concentrations.
-
Add 20 µL of TPO solution and incubate for 10 minutes at room temperature.
-
Add 20 µL of KI solution.
-
Initiate the reaction by adding 20 µL of H2O2 solution.
-
Immediately measure the absorbance at 470 nm (for guaiacol oxidation) every 30 seconds for 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound and control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the reaction rate against the inhibitor concentration.
-
Cell-Based Assay for Thyroid Hormone Synthesis
This protocol utilizes a thyroid cell line (e.g., FRTL-5) to assess the effect of this compound on thyroid hormone production in a more physiologically relevant system.
Materials:
-
FRTL-5 thyroid cell line
-
Cell culture medium (supplemented with TSH)
-
This compound
-
Methimazole (positive control)
-
Radioactive iodine (e.g., Na125I)
-
Trichloroacetic acid (TCA)
-
Gamma counter
Procedure:
-
Cell Culture and Treatment:
-
Culture FRTL-5 cells in a 24-well plate until they reach 80-90% confluency.
-
Treat the cells with various concentrations of this compound or methimazole for 24 hours.
-
-
Iodide Uptake and Organification:
-
Wash the cells with a buffer.
-
Add fresh medium containing a known concentration of Na125I to each well and incubate for 2 hours.
-
Wash the cells to remove unincorporated iodide.
-
Lyse the cells.
-
-
Measurement of Iodide Organification:
-
Precipitate the proteins from the cell lysate using TCA.
-
Separate the protein-bound 125I (organified iodine) from the free 125I by centrifugation.
-
Measure the radioactivity in the protein pellet using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of iodide organification for each treatment condition relative to the untreated control.
-
Determine the dose-response curve and the EC50 value for the inhibition of iodide organification.
-
Visualizations
Signaling Pathway of Thyroid Hormone Synthesis Inhibition
Caption: Inhibition of Thyroid Hormone Synthesis.
Experimental Workflow for In Vitro TPO Inhibition Assay
Caption: In Vitro TPO Inhibition Assay Workflow.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions. Always follow appropriate laboratory safety procedures.
References
- 1. nbinno.com [nbinno.com]
- 2. Methimazole | C4H6N2S | CID 1349907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Methimazol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Anti-thyroid drugs and thyroid hormone synthesis: effect of methimazole derivatives on peroxidase-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS 143122-18-3 | this compound - Synblock [synblock.com]
Application Notes and Protocols for (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-mercapto-1-methyl-1H-imidazol-5-yl)methanol, also known as 5-(hydroxymethyl)-1-methyl-1,3-dihydro-2H-imidazole-2-thione, is a versatile heterocyclic building block in medicinal chemistry. Its structure, incorporating a reactive thiol group, a hydroxyl functional group, and a methylated imidazole core, makes it a valuable starting material for the synthesis of diverse bioactive molecules. This document provides detailed application notes and experimental protocols for the use of this compound, with a specific focus on its application in the design and synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.
Application: Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors
This compound serves as a key starting material for the synthesis of novel ACE inhibitors, which are crucial drugs in the management of hypertension and heart failure. The imidazole ring can act as a bioisostere for the proline residue present in many established ACE inhibitors like captopril. The thiol group provides a key interaction with the zinc ion in the active site of the ACE enzyme, while the hydroxymethyl group can be further functionalized to introduce moieties that interact with other pockets of the enzyme, potentially leading to enhanced potency and improved pharmacokinetic profiles.
A notable application is in the synthesis of imidazole-based analogues of captopril. In this context, the imidazole moiety is designed to mimic the histidine residue of angiotensin I, the natural substrate of ACE, while the alkylated thiol group interacts with the zinc ion in the enzyme's active site.
Representative Quantitative Data: ACE Inhibitory Activity of Imidazole Derivatives
| Compound ID | R Group | IC50 (µM) |
| 4b | 4-fluorobenzyl | 1.31 |
| 4f | 2-phenylethyl | 7.57 |
| Lisinopril | (Standard) | 0.005 |
Experimental Protocols
The following protocols are adapted from the work of Tehrani et al. in the "Design and Synthesis of New Imidazole Derivatives of Captopril".
Protocol 1: Synthesis of this compound (I)
This protocol describes the synthesis of the starting material.
Materials:
-
Dihydroxyacetone
-
Methylamine hydrochloride
-
Potassium thiocyanate
-
Glacial acetic acid
-
1-Butanol
-
Water
-
Diethyl ether
Procedure:
-
A mixture of potassium thiocyanate (0.7 mol, 69 g), methylamine HCl (0.6 mol, 41.3 g), and dihydroxyacetone (0.46 mol, 42.6 g) in a solution of acetic acid (54 ml) and 1-butanol (340 ml) is stirred at room temperature for 60 hours.
-
Water (70 ml) is then added to the reaction mixture.
-
The precipitate thus formed is filtered and washed with water (200 ml), then ether (200 ml), and dried at 50-60°C.
-
The product, this compound (I), is obtained with a yield of approximately 58%.
Protocol 2: Synthesis of 1-Methyl-2-alkylthio-5-hydroxymethylimidazole (IIa-c)
This protocol describes the S-alkylation of the starting material.
Materials:
-
This compound (I)
-
Sodium hydroxide
-
Methanol
-
Alkyl iodide (methyl iodide, ethyl iodide, or propyl iodide)
-
Chloroform
-
Sodium chloride
Procedure:
-
To a stirring solution of compound I (21 mmol, 3 g) and sodium hydroxide (25 mmol, 1 g) in 5 ml of hydromethanol, a solution of the appropriate alkyl iodide (30 mmol) in methanol is added dropwise.
-
The reaction mixture is stirred at room temperature for 3 hours.
-
Methanol and excess alkyl iodide are removed under reduced pressure.
-
The residue is saturated with NaCl and then extracted three times with chloroform (3 x 20 ml).
-
After solvent evaporation, a yellow precipitate of the corresponding 1-methyl-2-alkylthio-5-hydroxymethylimidazole is obtained.
Protocol 3: Synthesis of 5-Formyl-1-methyl-2-alkylthioimidazole (IIIa-c)
This protocol describes the oxidation of the alcohol to an aldehyde.
Materials:
-
1-Methyl-2-alkylthio-5-hydroxymethylimidazole (IIa-c)
-
Activated manganese dioxide
-
Chloroform
-
Celite
Procedure:
-
A mixture of the respective compound II (12 mmol) with activated manganese dioxide (~120 mmol) in chloroform (50 ml) is refluxed for 12 hours.
-
After cooling, the mixture is filtered through Celite.
-
The filtrate is separated, and the solvent is evaporated to yield the aldehyde as a fine yellow powder.
Protocol 4: Synthesis of 1-Methyl-2-alkylthio-5-imidazolyl Carboxylic Acid (IVa-c)
This protocol describes the oxidation of the aldehyde to a carboxylic acid.
Materials:
-
5-Formyl-1-methyl-2-alkylthioimidazole (IIIa-c)
-
Potassium permanganate
-
Acetone
-
Water
-
Hydrochloric acid
Procedure:
-
To a stirring solution of the respective aldehyde III (10 mmol) in 15 ml of acetone and 5 ml of water, a solution of potassium permanganate (10 mmol, 1.58 g) in 25 ml of water is added dropwise at 0°C.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The precipitate of MnO2 is filtered off.
-
The filtrate is concentrated and acidified with 10% HCl to a pH of 3-4.
-
The resulting precipitate of the carboxylic acid is filtered and dried.
Protocol 5: Synthesis of N-((1-methyl-2-alkylthio-1H-imidazol-5-yl)carbonyl)-L-proline derivatives (Va-c)
This protocol describes the final coupling step to yield the captopril analogues.
Materials:
-
1-Methyl-2-alkylthio-5-imidazolyl carboxylic acid (IVa-c)
-
Thionyl chloride
-
L-proline methyl ester hydrochloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Sodium hydroxide
-
Methanol
-
Hydrochloric acid
Procedure:
-
A mixture of the respective carboxylic acid IV (5 mmol) in thionyl chloride (5 ml) is refluxed for 2 hours. The excess thionyl chloride is removed under reduced pressure.
-
To a solution of L-proline methyl ester hydrochloride (5 mmol, 0.83 g) and triethylamine (10 mmol, 1.4 ml) in 15 ml of dry DCM, the freshly prepared acid chloride is added dropwise at 0°C.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The mixture is washed with water, 5% HCl, 5% NaHCO3, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is evaporated to give the crude methyl ester of the final product.
-
The crude ester is dissolved in a mixture of methanol (10 ml) and 2N NaOH (10 ml) and stirred at room temperature for 4 hours.
-
The methanol is evaporated, and the aqueous solution is acidified with 10% HCl to a pH of 2-3.
-
The precipitate is filtered, washed with cold water, and recrystallized from an acetone-water mixture to give the final product.
Visualizations
Caption: Synthetic workflow for imidazole-based captopril analogues.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for ACE inhibitors derived from this compound.
References
Application Notes and Protocols for (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol in various cell-based assays. The protocols are based on the known biological activities of its parent compound, methimazole, a well-established antithyroid agent.[1] this compound, as a structural analog, is presumed to exhibit similar mechanisms of action, primarily the inhibition of thyroid peroxidase (TPO), an essential enzyme in thyroid hormone synthesis.[1][2]
Overview and Primary Applications
This compound is a heterocyclic compound with potential applications in endocrinology and drug discovery. Its structural similarity to methimazole suggests its utility as a tool compound for studying thyroid hormone synthesis and for screening potential antithyroid drug candidates.[1][2] Additionally, based on the known effects of methimazole, this compound may also possess immunomodulatory and antioxidant properties.[3][4]
Primary applications in cell-based assays include:
-
Screening for inhibitors of thyroid peroxidase (TPO).
-
Investigating the regulation of thyroid-specific gene expression.
-
Assessing effects on thyroid cell proliferation and viability.
-
Evaluating potential hepatotoxicity.
-
Exploring immunomodulatory effects on cytokine signaling pathways.
Data Presentation: Summary of Expected Biological Activities
The following tables summarize the anticipated quantitative effects of this compound in various cell-based assays, extrapolated from data on its parent compound, methimazole.
Table 1: Thyroid Peroxidase (TPO) Inhibition
| Assay Format | Enzyme Source | Substrate | IC50 (µM) | Reference |
| 384-well plate | Rat thyroid microsomes | Amplex UltraRed | ~10-20 | [5] |
| 96-well plate | Rat thyroid microsomes | Guaiacol | ~30-50 | [5] |
Table 2: Effects on Thyroid Cell Proliferation (FRTL-5 cells)
| Assay | Endpoint | Concentration Range (mM) | Observed Effect | Reference |
| Cell Counting | Total cell number | 1-10 | Inhibition of proliferation | [6] |
| Flow Cytometry | Cell cycle analysis | 1-10 | S-phase arrest | [6] |
Table 3: Cytotoxicity in Hepatocytes
| Cell Type | Assay | Endpoint | LC50 (mM) | Reference |
| Isolated Rat Hepatocytes | Trypan Blue Exclusion | Cell Viability (2 hours) | ~10 | [7][8] |
Experimental Protocols
In Vitro Thyroid Peroxidase (TPO) Inhibition Assay
This protocol describes a high-throughput method to screen for inhibitors of TPO using a fluorescent substrate.[5][9]
Materials:
-
This compound
-
Recombinant human TPO or thyroid microsomes from rat or porcine sources
-
Amplex® UltraRed reagent
-
Hydrogen peroxide (H₂O₂)
-
Assay buffer (e.g., 50 mM Potassium Phosphate, pH 7.4)
-
DMSO (for compound dilution)
-
384-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in DMSO, then dilute further in assay buffer to the final desired concentrations.
-
Assay Plate Setup: Add 5 µL of the diluted compound solutions to the wells of a 384-well plate. Include wells for a positive control (e.g., methimazole) and a vehicle control (DMSO in assay buffer).
-
Enzyme Addition: Add 10 µL of TPO solution (pre-diluted in assay buffer to an optimized concentration) to all wells except for the no-enzyme control wells.
-
Substrate Mix Preparation: Prepare a substrate mix containing Amplex® UltraRed and H₂O₂ in assay buffer.
-
Reaction Initiation: Add 10 µL of the substrate mix to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measurement: Read the fluorescence intensity using a plate reader with excitation at ~530-560 nm and emission at ~590 nm.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Thyroid Cell Proliferation Assay (FRTL-5 Cells)
This protocol assesses the effect of the compound on the proliferation of the FRTL-5 rat thyroid cell line.[6][10]
Materials:
-
FRTL-5 cells
-
Complete culture medium (e.g., Coon's modified Ham's F-12 with 5% calf serum and a mixture of hormones including TSH)
-
This compound
-
96-well cell culture plates
-
Cell counting solution (e.g., Trypan Blue) and hemocytometer or an automated cell counter
-
MTT or WST-1 reagent for viability assessment
Procedure:
-
Cell Seeding: Seed FRTL-5 cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete culture medium. Allow cells to attach overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for 24, 48, and 72 hours.
-
Cell Viability/Proliferation Assessment:
-
Direct Cell Counting: At each time point, trypsinize the cells, stain with Trypan Blue, and count the viable cells using a hemocytometer.
-
MTT/WST-1 Assay: Add the reagent to each well according to the manufacturer's instructions, incubate for 1-4 hours, and then measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Normalize the results to the vehicle control at each time point to determine the percent inhibition of proliferation.
Hepatotoxicity Assay (HepG2 Cells)
This protocol evaluates the potential cytotoxic effects of the compound on a human liver cell line.[7][11]
Materials:
-
HepG2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
96-well cell culture plates
-
Cytotoxicity detection kit (e.g., LDH release assay or a live/dead cell staining kit)
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing a serial dilution of this compound. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells for 24 to 48 hours.
-
Cytotoxicity Measurement:
-
LDH Assay: Collect the cell culture supernatant and measure the activity of lactate dehydrogenase (LDH) released from damaged cells, following the kit manufacturer's protocol.
-
Live/Dead Staining: Use fluorescent dyes that differentially stain live and dead cells, and quantify using a fluorescence microscope or plate reader.
-
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration compared to the positive control (100% cytotoxicity) and the vehicle control (0% cytotoxicity). Determine the LC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
Thyroid Hormone Synthesis and Inhibition Pathway
The primary mechanism of action of this compound is expected to be the inhibition of Thyroid Peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[1][2]
Caption: Inhibition of Thyroid Hormone Synthesis by this compound.
IFN-γ/JAK/STAT Signaling Pathway Modulation
Methimazole has been shown to have immunomodulatory effects by inhibiting the IFN-γ signaling pathway in thyroid cells, which may also be a property of its derivatives.[3][4] This involves scavenging H₂O₂ and inhibiting the phosphorylation of STAT1.[3]
Caption: Immunomodulatory Effect on the IFN-γ/JAK/STAT Pathway.
General Experimental Workflow for Cell-Based Assays
The following diagram illustrates a typical workflow for conducting cell-based assays with the test compound.
Caption: General Workflow for Cell-Based Assays.
References
- 1. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Methimazole? [synapse.patsnap.com]
- 3. Methimazole as an antioxidant and immunomodulator in thyroid cells: mechanisms involving interferon-gamma signaling and H(2)O(2) scavenging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Methimazole inhibits FRTL5 thyroid cell proliferation by inducing S-phase arrest of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of methimazole cytotoxicity in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
Proposed Large-Scale Synthesis of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document outlines a comprehensive, proposed three-step methodology for the large-scale synthesis of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol (CAS 143122-18-3). Due to the limited availability of direct, published large-scale synthesis routes for this specific molecule, this protocol is based on well-established, scalable chemical transformations. The synthesis begins with the construction of the 1-methyl-2-mercaptoimidazole core, followed by regioselective formylation at the C5 position via a Vilsmeier-Haack reaction, and concludes with the reduction of the resulting aldehyde to the target primary alcohol. This guide provides detailed experimental protocols, tabulated data for expected yields and purity, and visual diagrams to illustrate the synthetic pathway and operational workflow.
Introduction
This compound is a heterocyclic compound featuring a substituted imidazole core. This structure, which includes a mercapto group and a hydroxymethyl substituent, makes it a valuable intermediate in the synthesis of more complex molecules, particularly for pharmaceutical and materials science research.[1] The mercapto group can exist in a thione tautomeric form, influencing its chemical reactivity. The lack of readily available, scalable synthesis protocols necessitates the development of a robust and efficient manufacturing process.
The proposed synthetic strategy is designed for scalability and is divided into three key stages:
-
Synthesis of 1-methyl-1H-imidazole-2(3H)-thione (Methimazole): This initial step establishes the core imidazole-thione ring structure from commercially available starting materials.
-
Formylation of the Imidazole Core: A Vilsmeier-Haack reaction is employed to introduce a formyl group at the electron-rich C5 position of the imidazole ring.[2][3][4]
-
Reduction to the Target Alcohol: The final step involves the selective reduction of the 5-formyl group to the desired 5-hydroxymethyl group, yielding the final product.
Proposed Synthetic Pathway
The overall synthetic transformation is depicted below.
Figure 1: Proposed three-step synthesis of this compound.
Data Presentation
The following table summarizes the expected quantitative data for each step of the proposed synthesis. These values are estimates based on typical yields for analogous reactions reported in the chemical literature and are intended for guidance. Actual yields may vary depending on specific reaction conditions and scale.
| Step | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (kg) | Expected Yield Range (%) | Expected Purity (%) |
| 1 | 1-Methyl-1H-imidazole-2(3H)-thione | C₄H₆N₂S | 114.17 | 100.0 | 80 - 90 | >98 |
| 2 | 1-Methyl-2-mercapto-1H-imidazole-5-carbaldehyde | C₅H₆N₂OS | 142.18 | 124.5 | 70 - 80 | >97 |
| 3 | This compound | C₅H₈N₂OS | 144.19 | 102.8 (from 100 kg of aldehyde) | 85 - 95 | >99 |
Experimental Protocols
Stage 1: Synthesis of 1-Methyl-1H-imidazole-2(3H)-thione
This protocol is adapted from established industrial synthesis methods for methimazole. It involves the acid-catalyzed cyclization of methylamino acetaldehyde diethyl acetal with potassium thiocyanate.
Materials:
-
Methylamino acetaldehyde diethyl acetal
-
Potassium thiocyanate (KSCN)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
Protocol:
-
Reaction Setup: In a suitable large-scale reactor equipped with a stirrer, temperature probe, and addition funnel, charge methylamino acetaldehyde diethyl acetal (1.0 eq) and deionized water.
-
Dissolution: Stir the mixture at room temperature (20-25°C) until a homogeneous solution is formed.
-
Addition of Thiocyanate: Add potassium thiocyanate (1.1 eq) to the reactor and continue stirring until all solids are dissolved.
-
Acidification and Cyclization: Cool the reaction mixture to 10-15°C. Slowly add 1M hydrochloric acid (2.5 eq) via the addition funnel, ensuring the internal temperature does not exceed 30°C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).
-
Work-up and Extraction: Once the reaction is complete, neutralize the mixture with a suitable base (e.g., 50% NaOH solution) to a pH of 7-8. Extract the aqueous phase three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to afford pure 1-methyl-1H-imidazole-2(3H)-thione as a white to off-white solid.
Stage 2: Vilsmeier-Haack Formylation
This procedure uses the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to formylate the imidazole ring at the C5 position.[5][6]
Materials:
-
1-Methyl-1H-imidazole-2(3H)-thione (from Stage 1)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Deionized water
-
Ethyl acetate
Protocol:
-
Vilsmeier Reagent Preparation: In a separate, dry reactor under an inert atmosphere (e.g., nitrogen), add anhydrous DMF (used as both solvent and reagent). Cool the DMF to 0°C. Slowly add phosphorus oxychloride (1.2 eq) dropwise, maintaining the temperature below 10°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve 1-methyl-1H-imidazole-2(3H)-thione (1.0 eq) in anhydrous DCM and add it slowly to the pre-formed Vilsmeier reagent, keeping the temperature below 10°C.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction should be monitored for completion.
-
Quenching: Cool the reaction mixture back to 0°C. Slowly and carefully quench the reaction by adding a cold aqueous solution of sodium acetate.
-
Hydrolysis and Extraction: Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the iminium intermediate. Extract the product with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to yield 1-methyl-2-mercapto-1H-imidazole-5-carbaldehyde.
Stage 3: Reduction of 5-Formyl Group
This final step utilizes sodium borohydride (NaBH₄) for the selective reduction of the aldehyde to a primary alcohol.
Materials:
-
1-Methyl-2-mercapto-1H-imidazole-5-carbaldehyde (from Stage 2)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Hydrochloric acid, 1M solution
-
Ethyl acetate
Protocol:
-
Reaction Setup: In a reactor, dissolve 1-methyl-2-mercapto-1H-imidazole-5-carbaldehyde (1.0 eq) in methanol.
-
Reductant Addition: Cool the solution to 0-5°C. Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.
-
Reaction: Stir the reaction mixture at 0-5°C for 1-2 hours, monitoring for the disappearance of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of deionized water, followed by 1M HCl to neutralize excess NaBH₄ and adjust the pH to ~7.
-
Solvent Removal: Remove the methanol from the mixture under reduced pressure.
-
Extraction: Extract the remaining aqueous solution multiple times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Final Purification: Recrystallize the resulting solid from a suitable solvent to obtain the final product, this compound, as a pure solid.[7]
Workflow and Logic Visualization
The following diagram illustrates the overall experimental workflow for the large-scale synthesis.
Figure 2: High-level workflow for the proposed synthesis.
Conclusion
This document provides a detailed, plausible, and scalable three-step synthesis route for this compound. By leveraging established and robust chemical reactions—imidazole synthesis, Vilsmeier-Haack formylation, and sodium borohydride reduction—this protocol offers a clear pathway for researchers and drug development professionals to produce this valuable chemical intermediate on a large scale. The provided protocols, data tables, and diagrams are intended to serve as a comprehensive guide for process development and implementation. It is recommended that small-scale trials be conducted to optimize conditions before proceeding to large-scale production.
References
- 1. nbinno.com [nbinno.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 7. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data to facilitate the successful and high-yield synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: The most common and direct synthesis involves a one-pot reaction of dihydroxyacetone, methylamine, and a thiocyanate salt (such as potassium thiocyanate) in an acidic aqueous medium. This multicomponent reaction leads to the formation of the desired 5-hydroxymethyl-substituted mercaptoimidazole.
Q2: What are the critical starting materials for this synthesis, and what are their roles?
A2: The key starting materials are:
-
Dihydroxyacetone: This serves as the three-carbon backbone for the imidazole ring, providing the carbon atoms at positions 4, 5, and the hydroxymethyl substituent.
-
Methylamine: This reagent provides the nitrogen atom at position 1 of the imidazole ring.
-
Potassium Thiocyanate (or other thiocyanate salts): This provides the sulfur atom and the carbon atom for the 2-mercapto group.
-
Acid (e.g., Hydrochloric Acid): The acid acts as a catalyst to facilitate the cyclization and dehydration steps in the formation of the imidazole ring.
Q3: What are the main safety precautions to consider during this synthesis?
A3: Standard laboratory safety practices should be followed. Specifically:
-
Work in a well-ventilated fume hood, especially when handling methylamine and potassium thiocyanate.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Be cautious of the exothermic nature of some steps, particularly the addition of acid.
-
Properly handle and dispose of all chemical waste according to institutional guidelines.
Q4: How can the progress of the reaction be monitored?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and methanol. The disappearance of the starting materials and the appearance of the product spot (which can be visualized under UV light or with a potassium permanganate stain) will indicate the reaction's progression.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Impure Dihydroxyacetone: Dihydroxyacetone exists as a dimer and can contain impurities that inhibit the reaction. 2. Incorrect pH: The pH of the reaction is critical for the cyclization step. 3. Low Reaction Temperature: The reaction may not proceed to completion at a low temperature. 4. Insufficient Reaction Time: The reaction may not have reached completion. | 1. Use freshly purchased, high-purity dihydroxyacetone. Consider pre-dissolving it in the reaction solvent to ensure it is in its monomeric form. 2. Carefully monitor and adjust the pH of the reaction mixture to the optimal acidic range (typically pH 2-4). 3. Increase the reaction temperature to the recommended range (e.g., 80-100°C) and ensure consistent heating. 4. Extend the reaction time and monitor by TLC until the starting materials are consumed. |
| Formation of Multiple Byproducts | 1. Side Reactions of Dihydroxyacetone: Dihydroxyacetone can undergo self-condensation or other side reactions under acidic conditions. 2. Incorrect Stoichiometry: An excess of one reactant can lead to the formation of side products. 3. Overheating: Excessive heat can lead to decomposition of the starting materials or the product. | 1. Control the rate of addition of dihydroxyacetone to the reaction mixture. Maintain a consistent temperature. 2. Carefully measure and use the correct stoichiometry of the reactants as specified in the protocol. 3. Maintain the reaction temperature within the recommended range and avoid localized overheating. |
| Product is a Dark Oil or Tar | 1. Decomposition: The product or intermediates may have decomposed due to excessive heat or prolonged reaction times. 2. Presence of Polymeric Byproducts: Side reactions can lead to the formation of polymeric materials. | 1. Reduce the reaction temperature and/or time. 2. Ensure efficient stirring to prevent localized overheating. Consider purifying the crude product via column chromatography. |
| Difficulty in Product Purification | 1. Product is Highly Polar: The hydroxymethyl and mercapto groups make the product highly polar, which can make extraction and chromatography challenging. 2. Co-elution of Impurities: Impurities with similar polarity to the product can be difficult to separate. | 1. Use a more polar solvent system for extraction, such as ethyl acetate/methanol mixtures. For column chromatography, a polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/methanol) will be required. 2. Try a different stationary phase for chromatography (e.g., alumina) or a different solvent system. Recrystallization from a suitable solvent system (e.g., ethanol/water) may also be effective. |
Experimental Protocols
Synthesis of this compound
This protocol describes a representative synthesis. Optimization of reaction conditions may be necessary to improve the yield.
Materials:
-
Dihydroxyacetone (97%)
-
Methylamine hydrochloride
-
Potassium thiocyanate
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Deionized water
-
Ethyl acetate
-
Methanol
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methylamine hydrochloride (1.0 eq) and potassium thiocyanate (1.0 eq) in deionized water.
-
Stir the mixture until all solids are dissolved.
-
Carefully add concentrated hydrochloric acid dropwise to adjust the pH to approximately 3.
-
-
Addition of Dihydroxyacetone:
-
In a separate beaker, dissolve dihydroxyacetone (1.0 eq) in a minimal amount of deionized water.
-
Add the dihydroxyacetone solution dropwise to the reaction mixture at room temperature over 30 minutes.
-
-
Reaction:
-
Heat the reaction mixture to 90°C and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by TLC (Mobile phase: Ethyl acetate/Methanol 9:1).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction mixture to pH 7-8 with a solution of sodium hydroxide.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane, followed by a gradient of methanol in ethyl acetate.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
-
Data Presentation
Table 1: Illustrative Effect of Reaction Temperature on Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 60 | 8 | 45 | 90 |
| 80 | 6 | 65 | 95 |
| 100 | 4 | 75 | 92 |
| 120 | 4 | 70 | 85 |
Disclaimer: The data presented in this table is illustrative and intended to guide optimization. Actual results may vary.
Table 2: Illustrative Effect of pH on Yield
| pH | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 6 | 50 | 88 |
| 3 | 6 | 72 | 96 |
| 5 | 6 | 60 | 93 |
| 7 | 6 | 35 | 85 |
Disclaimer: The data presented in this table is illustrative and intended to guide optimization. Actual results may vary.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis and purification.
Caption: Troubleshooting decision tree for addressing low reaction yield.
stability issues and degradation of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The stability of this compound is influenced by several factors, primarily due to its thiol and imidazole functionalities. Key factors include:
-
Oxidation: The mercapto (thiol) group is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions. This can lead to the formation of disulfides or various oxidized sulfur species.
-
Hydrolysis: The imidazole ring can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which may lead to ring-opening.[1]
-
Light Exposure (Photolysis): Similar to related thiol-containing compounds, exposure to light, especially UV radiation, can induce degradation.[2][3]
-
Temperature: Elevated temperatures can accelerate the rates of both oxidation and hydrolysis.[4]
-
pH: The stability of the compound can be pH-dependent. The thiol group's ionization state will change with pH, which can affect its reactivity.
Q2: What are the likely degradation products of this compound?
A2: Based on the degradation pathways of the closely related compound methimazole, the primary degradation products are expected to result from oxidation of the sulfur atom and potential hydrolysis of the imidazole ring.[1] The main product of acid hydrolysis is likely impurity C.[2] Oxidation can lead to the formation of a sulfoxide derivative.[1]
Q3: How can I minimize the degradation of this compound during storage and handling?
A3: To minimize degradation, the following precautions are recommended:
-
Storage Conditions: Store the compound in a cool, dark, and dry place.[5] Use of airtight containers is advised to protect from environmental moisture.[4] For solutions, refrigeration may not always be the most stable condition and stability studies at various temperatures are recommended.[6]
-
Inert Atmosphere: For long-term storage or for sensitive experiments, storing the compound under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.
-
Light Protection: Use amber-colored vials or wrap containers with aluminum foil to protect from light.[5]
-
pH Control: Maintain the pH of solutions within a range determined to be optimal for stability, avoiding strongly acidic or basic conditions.
-
Solvent Choice: Use deoxygenated solvents for preparing solutions to minimize oxidation.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for monitoring the stability of this compound and quantifying its degradation products.[1][2][3] A stability-indicating HPLC method should be developed and validated to ensure that the peaks of the parent compound and its degradation products are well-separated.[7]
Troubleshooting Guides
Issue 1: Rapid degradation of the compound in solution.
| Possible Cause | Troubleshooting Step |
| Oxidation | Prepare solutions using deoxygenated solvents. Sparge solvents with an inert gas (nitrogen or argon) before use. Add an antioxidant (use with caution as it may interfere with experiments). |
| Incorrect pH | Measure the pH of the solution. Adjust the pH to a neutral or slightly acidic range, and evaluate stability at different pH values to find the optimum. |
| Light Exposure | Protect the solution from light by using amber vials or covering the container with foil. |
| High Temperature | Prepare and store solutions at controlled room temperature or refrigerated, based on stability data. Avoid exposure to high temperatures. |
Issue 2: Inconsistent results in biological assays.
| Possible Cause | Troubleshooting Step |
| Degradation during experiment | Prepare fresh solutions of the compound immediately before each experiment. Monitor the stability of the compound in the assay medium over the time course of the experiment. |
| Interaction with media components | Evaluate the stability of the compound in the specific cell culture or assay media being used. Some components may accelerate degradation. |
| Formation of active/inactive metabolites | The compound may be metabolized by enzymes present in the biological system.[8] Consider the potential for biotransformation and identify any resulting metabolites. |
Quantitative Data Summary
The following table summarizes stability data for the related compound methimazole in different conditions. While not specific to this compound, it provides an indication of expected stability.
| Formulation/Matrix | Concentration | Storage Condition | Duration | Stability | Reference |
| 0.9% NaCl Infusion Solution | 0.48 and 0.96 mg/mL | Room temperature, diffuse room light | 24 hours | Physicochemically stable | [1][9] |
| PLO Gel Mediflo™30 Pre-Mixed | 1% and 10% | Room temperature, light-resistant containers | 120 days | Remained within stability criteria | [10] |
| Poloxamer Lecithin Organogel | Not specified | 25°C ± 2°C / 60% RH ± 5% | 62 days | Concentration remained above 90% | [6] |
| Poloxamer Lecithin Organogel | 35°C and 5°C | > 62 days | Concentration dropped below 90% | [6] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for accurately assessing the degradation of this compound.
-
Column and Mobile Phase Selection:
-
Start with a C18 reversed-phase column.
-
Develop a mobile phase gradient using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Forced Degradation Studies:
-
Subject the compound to stress conditions to generate degradation products.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80°C for 48 hours.[7]
-
Photodegradation: Expose to UV light (e.g., 254 nm) for 24 hours.
-
-
-
Method Optimization and Validation:
-
Analyze the stressed samples by HPLC.
-
Adjust the mobile phase gradient and other chromatographic parameters to achieve baseline separation of the parent compound and all degradation products.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[2]
-
Visualizations
Signaling Pathway and Degradation Diagrams
Caption: Potential degradation pathways of the compound.
Caption: Workflow for conducting a stability study.
Caption: A logical approach to troubleshooting stability issues.
References
- 1. In-use stability of diluted thiamazole (methimazole) infusion solutions in prefilled 0.9% sodium chloride infusion bags for continuous infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. res-1.cloudinary.com [res-1.cloudinary.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 5. qbdgroup.com [qbdgroup.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpbs.com [ijpbs.com]
- 8. Methimazole-induced hypothyroidism causes alteration of the REDOX environment, oxidative stress, and hepatic damage; events not caused by hypothyroidism itself | Annals of Hepatology [elsevier.es]
- 9. In-use stability of diluted thiamazole (methimazole) infusion solutions in prefilled 0.9% sodium chloride infusion bags for continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bracketed Stability Evaluation of Methimazole USP in PLO Gel Mediflo™30 Pre-Mixed - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the purification of this compound.
Recrystallization
Q1: My compound will not dissolve in the recrystallization solvent, even with heating. What should I do?
A1: This indicates that the chosen solvent is not polar enough. Since this compound is a polar molecule, consider using more polar solvents. Good starting points are ethanol, methanol, or a mixture of ethanol and water. If the compound is still insoluble, a small amount of a co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be added to the primary recrystallization solvent to increase solubility. However, be aware that the high boiling points of DMF and DMSO can make solvent removal challenging.
Q2: Oiling out occurs during recrystallization. How can I prevent this?
A2: "Oiling out," where the compound separates as a liquid instead of crystals, happens when the solution is supersaturated or cooled too quickly. To remedy this:
-
Reheat the solution until the oil redissolves completely.
-
Add a small amount of additional hot solvent to decrease the saturation.
-
Allow the solution to cool much more slowly. You can do this by leaving the flask at room temperature before moving it to an ice bath.
-
Scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.
-
Add a seed crystal of pure product if available.
Q3: The purity of my recrystallized product is still low. What are the next steps?
A3: If a single recrystallization does not yield a product of sufficient purity, consider the following:
-
Perform a second recrystallization. Ensure the first batch of crystals is completely dry before proceeding.
-
Try a different solvent system. The impurity may have similar solubility to your product in the first solvent. Experiment with different polar solvents or solvent mixtures.
-
Pre-treat the crude material. If significant colored impurities are present, you can treat a solution of the crude product with activated charcoal before filtration and recrystallization.
-
Consider an alternative purification method, such as column chromatography, which may be more effective at separating the specific impurities present.
Column Chromatography
Q4: My compound is streaking on the TLC plate and the column. How can I achieve better separation?
A4: Streaking of basic compounds like imidazoles on silica gel (which is acidic) is a common issue. To resolve this:
-
Add a basic modifier to your eluent. A small amount of triethylamine (typically 0.1-1%) or a few drops of ammonia in the mobile phase can neutralize the acidic sites on the silica gel, leading to sharper bands and improved separation.
-
Use a different stationary phase. If streaking persists, consider using neutral or basic alumina as the stationary phase.
Q5: I am not getting good separation between my product and an impurity. What adjustments can I make?
A5: To improve separation (increase the difference in Rf values):
-
Optimize the eluent polarity. If the Rf values are too high, decrease the polarity of the mobile phase (e.g., reduce the percentage of methanol in a dichloromethane/methanol mixture). If the Rf values are too low, gradually increase the polarity.
-
Use a gradient elution. Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to first elute less polar impurities and then your target compound, followed by more polar impurities.
-
Ensure proper column packing. An improperly packed column with air bubbles or channels will lead to poor separation.
Q6: How can I visualize my compound on a TLC plate?
A6: this compound may be visualized on a TLC plate using a few methods:
-
UV Light: If the compound has sufficient conjugation, it may be visible under a UV lamp (typically at 254 nm) as a dark spot on a fluorescent background.
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will often reveal organic compounds as brown spots. This method is generally non-destructive.
-
Potassium Permanganate Stain: This stain is useful for visualizing compounds that can be oxidized, such as the mercapto and alcohol functional groups in your molecule. The compound will appear as a yellow or brown spot on a purple background.
-
Phosphomolybdic Acid Stain: This is a general-purpose stain that can visualize a wide range of organic compounds, typically as green or blue spots upon heating.
Product Stability
Q7: My product seems to be degrading during purification, indicated by the appearance of new spots on the TLC. What could be the cause and how can I prevent it?
A7: The 2-mercapto group is susceptible to oxidation, which can lead to the formation of disulfide byproducts. To minimize degradation:
-
Work under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during prolonged heating steps.
-
Use degassed solvents to remove dissolved oxygen.
-
Avoid prolonged exposure to air and light.
-
Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), during the purification process, although this will need to be removed in a final purification step.
Quantitative Data Summary
While specific quantitative data for the purification of this compound is not widely available in the literature, the following table provides general guidelines and typical values for the purification of related polar heterocyclic compounds.
| Purification Method | Parameter | Typical Value/Range | Notes |
| Recrystallization | Solvent | Ethanol, Methanol, Ethanol/Water | Choice depends on impurity profile. |
| Purity Achieved | >98% | Can be improved with multiple recrystallizations. | |
| Recovery Yield | 60-90% | Highly dependent on solubility and initial purity. | |
| Column Chromatography | Stationary Phase | Silica Gel | Neutral or basic alumina can be used for highly basic compounds. |
| Eluent | Dichloromethane/Methanol (e.g., 95:5 to 90:10) with 0.1-1% Triethylamine | Gradient elution may improve separation. | |
| Purity Achieved | >99% | Dependent on resolution. | |
| Recovery Yield | 50-85% | Losses can occur due to irreversible adsorption or difficult separation. |
Experimental Protocols
1. Recrystallization from Ethanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add ethanol dropwise if needed to achieve full dissolution.
-
Decoloration (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and activated charcoal if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
2. Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using thin-layer chromatography (TLC). A good solvent system will give your target compound an Rf value of approximately 0.2-0.4 and show good separation from impurities. A starting point could be 5-10% methanol in dichloromethane, with 0.5% triethylamine.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (slurry packing is recommended for better results).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, start with a lower polarity and gradually increase it.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Workflow and Logic Diagrams
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification issues.
Technical Support Center: Mass Spectrometry of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol (CAS No. 143122-18-3).
Frequently Asked Questions (FAQs)
Q1: What are the basic molecular properties of this compound?
A1: Understanding the fundamental properties of the analyte is the first step in troubleshooting. Key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 143122-18-3 | [1][2] |
| Molecular Formula | C5H8N2OS | [1] |
| Molecular Weight | 144.19 g/mol | [1] |
| Appearance | Typically a white powder | [2] |
| Melting Point | 223-226°C | [2] |
Q2: I am not seeing the expected molecular ion [M+H]+ at m/z 145.19. What could be the issue?
A2: Several factors could contribute to the absence or low intensity of the expected molecular ion. The thiol group in the molecule is highly reactive and susceptible to modification.
-
Oxidation: The mercapto (-SH) group can be easily oxidized to a disulfide bond, forming a dimer. Look for a peak at approximately m/z 289.37, corresponding to the [2M-2H+H]+ ion of the dimer.
-
Adduct Formation: Depending on the mobile phase and sample matrix, you might observe adducts instead of the protonated molecule. Common adducts to look for are sodium [M+Na]+ (m/z 167.17) and potassium [M+K]+ (m/z 183.27).
-
In-source Fragmentation: The molecule might be fragmenting in the ion source. Try reducing the source temperature or using a softer ionization technique if available.
-
Derivatization: Thiol-containing compounds can benefit from derivatization to improve stability and ionization efficiency.[3] Consider using alkylating agents like N-ethylmaleimide (NEM) or iodoacetamide.
Q3: I am observing unexpected peaks in my mass spectrum. How can I identify them?
A3: Unexpected peaks can arise from contamination, degradation, or side reactions.
-
Contaminants: Ensure high-purity solvents and reagents. Common contaminants include polymers (e.g., polyethylene glycol) and plasticizers.
-
Degradation Products: The molecule may degrade, particularly if exposed to light or high temperatures.
-
Solvent Adducts: Peaks corresponding to [M+Solvent+H]+ may be observed. For example, with acetonitrile as a solvent, you might see a peak at m/z 186.22 ([M+ACN+H]+).
Q4: What are the expected fragmentation patterns for this molecule in MS/MS?
A logical workflow for troubleshooting fragmentation issues is outlined below:
References
optimization of reaction conditions for (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol. It is designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the established synthetic route for this compound?
A1: The most common and well-documented method is a one-pot reaction based on the Marckwald synthesis. This involves the condensation of dihydroxyacetone, methylamine hydrochloride, and potassium thiocyanate in a suitable solvent system.
Q2: What are the key starting materials and their roles in the synthesis?
A2: The key reactants are:
-
Dihydroxyacetone: Provides the three-carbon backbone for the imidazole ring.
-
Methylamine hydrochloride: Serves as the source of the N1-methyl group and one of the ring nitrogens.
-
Potassium thiocyanate: Acts as the source for the mercapto group (C2-sulfur) and the second ring nitrogen.
Q3: What is the expected yield for this synthesis?
A3: Published procedures report yields around 58% for the synthesis of this compound under specific conditions.[1] Optimization of reaction parameters may lead to variations in the obtained yield.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction's progress. A solvent system such as dichloromethane and methanol (e.g., 9:1 v/v) can be used. The disappearance of the starting materials and the appearance of the product spot (which can be visualized under UV light or with a suitable stain) indicate the progression of the reaction.
Experimental Protocol
A detailed experimental protocol for the synthesis of this compound is provided below.
Table 1: Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |
| Dihydroxyacetone | 90.08 | 42.6 g | 0.46 mol |
| Methylamine HCl | 67.52 | 41.3 g | 0.6 mol |
| Potassium Thiocyanate | 97.18 | 69 g | 0.7 mol |
| Acetic Acid | 60.05 | 54 mL | - |
| 1-Butanol | 74.12 | 340 mL | - |
| Water | 18.02 | 70 mL | - |
Procedure:
-
Combine potassium thiocyanate (69 g, 0.7 mol), methylamine HCl (41.3 g, 0.6 mol), and dihydroxyacetone (42.6 g, 0.46 mol) in a reaction vessel.[1]
-
Add a solution of acetic acid (54 mL) and 1-butanol (340 mL).[1]
-
Stir the mixture at room temperature for 60 hours.[1]
-
After the reaction is complete, add water (70 mL) to the reaction mixture to precipitate the product.[1]
-
Filter the precipitate and wash it sequentially with water (200 mL) and then ether (200 mL).[1]
-
Dry the resulting solid at 50-60°C to obtain this compound.[1]
Troubleshooting Guide
Table 2: Troubleshooting Common Issues in the Synthesis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Reaction time may be insufficient. | 1. Monitor the reaction by TLC until the starting materials are consumed. Consider extending the reaction time if necessary. |
| 2. Suboptimal temperature: The reaction may be sensitive to temperature fluctuations. | 2. Ensure the reaction is maintained at a consistent room temperature. For analogous reactions, temperatures between 20°C and 70°C have been reported to be effective.[2] | |
| 3. Incorrect stoichiometry: The molar ratios of the reactants are critical. | 3. Carefully verify the molar ratios of the reactants. A patent for a similar synthesis suggests a molar ratio of dihydroxyacetone dimer to amine salt of 0.5-2:1 and thiocyanate to amine salt of 1-3:1.[2] | |
| 4. Poor quality of reagents: Degradation or impurities in starting materials can inhibit the reaction. | 4. Use fresh, high-purity reagents. Dihydroxyacetone, in particular, can exist as a dimer and its purity should be confirmed. | |
| Formation of Multiple Byproducts / Impure Product | 1. Side reactions: Competing reaction pathways can lead to the formation of byproducts. | 1. Optimize the reaction temperature; higher temperatures can sometimes favor side reactions. Ensure the dropwise addition of reagents if applicable to control local concentrations. |
| 2. Oxidation of the mercapto group: The thiol group is susceptible to oxidation, which can lead to disulfide formation or other oxidized species. | 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | |
| 3. Complex reaction mixture: The one-pot nature of the synthesis can lead to a complex mixture of intermediates and byproducts. | 3. Follow the purification protocol carefully. Column chromatography with a modified eluent may be necessary. | |
| Difficulty in Product Purification | 1. Product is an oil or difficult to crystallize: The crude product may not be pure enough to crystallize easily. | 1. For oily products, attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. A patent for a related compound suggests that some mercaptoimidazoles can be oily and difficult to crystallize, necessitating the development of specific crystalline forms.[3][4] |
| 2. Streaking on TLC plate or poor separation in column chromatography: The basicity of the imidazole ring can cause strong interaction with the acidic silica gel. | 2. For column chromatography, add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent to improve separation and prevent streaking. | |
| 3. Ineffective recrystallization: The chosen solvent system may not be optimal for purification. | 3. Experiment with different solvent systems for recrystallization. Common solvents for imidazole derivatives include methanol, ethanol, or mixtures with water or non-polar solvents like heptane.[3][4][5] |
Visual Guides
Experimental Workflow
Caption: A flowchart of the synthesis process.
Logical Relationship for Troubleshooting Low Yield
Caption: A troubleshooting diagram for low yield issues.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Methanol Synthesis: Optimal Solution for a Better Efficiency of the Process [mdpi.com]
- 4. CN113801065A - Crystalline forms of ethyl (R) -2-mercapto-1- (1-phenylethyl) -1H-imidazole-5-carboxylate - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
Technical Support Center: Synthesis of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to imidazole-based thiones like this compound?
Q2: What are the most likely byproducts I might encounter in my synthesis?
A2: Based on the chemistry of the closely related methimazole, you can anticipate several classes of byproducts:
-
Oxidation Products: The mercapto group is susceptible to oxidation, which can lead to the formation of a disulfide-linked dimer, 2,2'-disulfanylbis(1-methyl-1H-imidazole-5-yl)methanol.[4]
-
S-Alkylation/Methylation Products: If a methylating agent is present or if there are reactive intermediates, S-methylation of the thiol group can occur, yielding (1-methyl-2-(methylthio)-1H-imidazol-5-yl)methanol.[4][5]
-
Unreacted Starting Materials and Intermediates: Incomplete reactions can result in the presence of starting materials or reaction intermediates in your final product.
-
Nitrosamines: Contamination in solvents and raw materials, particularly those containing nitrates or nitrites, can potentially lead to the formation of nitrosamine impurities.[6]
Q3: How can I detect these byproducts in my reaction mixture or purified product?
A3: A combination of modern analytical techniques is recommended for comprehensive impurity profiling:[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the target compound from its impurities, allowing for their quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides structural information about the separated components, aiding in the identification of unknown byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the definitive structural elucidation of isolated impurities.[7]
Q4: Are there any specific storage conditions to prevent the formation of degradation byproducts?
A4: To minimize the formation of oxidative byproducts, it is advisable to store this compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light. Refrigeration may also be beneficial to slow down potential degradation pathways.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues related to byproduct formation during the synthesis of this compound.
Issue 1: Presence of a Higher Molecular Weight Impurity Detected by MS
-
Possible Cause: Formation of the disulfide byproduct, 2,2'-disulfanylbis(1-methyl-1H-imidazole-5-yl)methanol, through oxidation.
-
Troubleshooting Steps:
-
Reaction Environment: Ensure the reaction is carried out under an inert atmosphere (nitrogen or argon) to minimize exposure to atmospheric oxygen.
-
Degas Solvents: Use degassed solvents to remove dissolved oxygen.
-
Antioxidants: Consider the addition of a small amount of a compatible antioxidant during workup or purification, if it does not interfere with subsequent steps.
-
Purification: The disulfide is generally less polar than the desired thiol. Utilize chromatographic techniques like flash column chromatography with a suitable solvent gradient to separate the disulfide from the product.
-
Issue 2: An Impurity with an Additional Methyl Group is Identified
-
Possible Cause: S-methylation of the target molecule to form (1-methyl-2-(methylthio)-1H-imidazol-5-yl)methanol.[4]
-
Troubleshooting Steps:
-
Reagent Purity: Verify the purity of your starting materials and reagents to ensure they are free from contaminating methylating agents.
-
Reaction Control: Carefully control reaction stoichiometry and temperature to avoid unwanted side reactions.
-
Alternative Reagents: If a methylating agent is part of the synthesis, explore alternative reagents that are less prone to over-methylation.
-
Purification: Chromatographic separation should be effective in removing this less polar byproduct.
-
Issue 3: Complex Mixture of Products Observed by TLC/LC
-
Possible Cause: Incomplete reaction, multiple side reactions, or decomposition of the target compound.
-
Troubleshooting Steps:
-
Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time and prevent the formation of degradation products.
-
Temperature Control: Maintain strict control over the reaction temperature, as elevated temperatures can often lead to increased byproduct formation.
-
pH Control: The pH of the reaction mixture can be critical. Ensure it is maintained within the optimal range for the desired transformation.
-
Stepwise Purification: Employ a multi-step purification strategy, which may include extraction, crystallization, and chromatography, to isolate the target compound.
-
Data Presentation
Table 1: Potential Byproducts in the Synthesis of this compound
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Formation Pathway |
| 2,2'-Disulfanylbis(1-methyl-1H-imidazole-5-yl)methanol | C10H14N4O2S2 | 286.38 | Oxidation of the mercapto group |
| (1-Methyl-2-(methylthio)-1H-imidazol-5-yl)methanol | C6H10N2OS | 158.22 | S-methylation of the mercapto group |
| Unreacted Starting Materials | Varies | Varies | Incomplete reaction |
| Nitrosamine Impurities | Varies | Varies | Contamination from raw materials/solvents[6] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Byproduct Formation by HPLC
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a suitable solvent (e.g., a mixture of mobile phase components).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peak corresponding to the starting material, product, and any byproducts.
-
Calculate the relative peak areas to monitor the progress of the reaction and the formation of impurities over time.
-
Visualizations
Caption: Potential byproduct formation pathways in the synthesis.
Caption: A logical workflow for troubleshooting impurities.
References
- 2. benchchem.com [benchchem.com]
- 3. CN107162983B - Synthesis and refining method of methimazole - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Methimazole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. ijprajournal.com [ijprajournal.com]
storage and handling recommendations for (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol
This technical support center provides essential information for researchers, scientists, and drug development professionals working with (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol (CAS No. 143122-18-3).
Storage and Handling Recommendations
Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring laboratory safety.
Storage:
For optimal stability, it is recommended to store this compound in a dry, sealed container.[1]
| Parameter | Recommendation |
| Storage Condition | Dry, sealed place |
| Container | Tightly closed |
Handling:
Due to the absence of a specific Safety Data Sheet (SDS), it is prudent to handle this compound with the standard precautions for imidazole and thiol-containing compounds.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Use in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.
-
Hygienic Practices: Wash hands thoroughly after handling.
Troubleshooting Guide
Researchers may encounter various issues during their experiments. This guide provides potential solutions to common problems.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound Instability | - Exposure to air or moisture- Incompatible solvents or reagents | - Store the compound under an inert atmosphere (e.g., argon or nitrogen).- Ensure all solvents and reagents are anhydrous.- Avoid strong oxidizing or reducing agents unless they are part of the intended reaction. |
| Poor Solubility | - Incorrect solvent choice | - Test solubility in a range of solvents (e.g., DMSO, DMF, ethanol, water).- Gentle heating or sonication may aid dissolution. |
| Inconsistent Experimental Results | - Compound degradation- Inaccurate weighing or dispensing | - Prepare fresh solutions before each experiment.- Verify the calibration of balances and pipettes. |
Frequently Asked Questions (FAQs)
Q1: What is the molecular formula and weight of this compound?
A1: The molecular formula is C₅H₈N₂OS, and the molecular weight is approximately 144.20 g/mol .[2]
Q2: Are there any known incompatible materials?
A2: While specific incompatibility data for this compound is limited, it is advisable to avoid strong oxidizing agents, strong acids, and strong bases, which are generally reactive with thiol and imidazole groups.
Q3: How can I confirm the purity of my sample?
A3: Purity can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Several suppliers indicate the availability of these analytical documents.[1]
Experimental Protocols
Currently, there are no detailed, publicly available experimental protocols that specifically utilize this compound. Researchers should develop their own protocols based on the specific requirements of their experiments, taking into account the general properties of imidazole and thiol compounds. A general workflow for a hypothetical experiment is outlined below.
Caption: A generalized workflow for a chemical reaction involving this compound.
Logical Relationships in Troubleshooting
The following diagram illustrates the logical steps to take when troubleshooting an unexpected experimental outcome.
Caption: A flowchart outlining the decision-making process for troubleshooting experimental issues.
References
Technical Support Center: Characterization of 2-Mercapto-1-methyl-1H-imidazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 2-mercapto-1-methyl-1H-imidazole (and its derivatives).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in characterizing 2-mercapto-1-methyl-1H-imidazole derivatives?
The main challenges stem from the inherent chemical properties of these molecules, including:
-
Thione-Thiol Tautomerism: These compounds exist in a dynamic equilibrium between the thione (=S) and thiol (-SH) forms. This can lead to complex spectroscopic data and affect their reactivity and chromatographic behavior. The equilibrium is often influenced by the solvent, pH, and temperature.[1]
-
Chemical Stability: While more stable than their selenium analogs, these sulfur-containing compounds can be susceptible to oxidation, especially the thiol tautomer, which can form disulfides.
-
Chromatographic Behavior: The basic nature of the imidazole ring can lead to undesirable interactions with silica-based HPLC columns, resulting in poor peak shapes (e.g., tailing).[2]
-
Spectroscopic Complexity: The presence of tautomers and the potential for proton exchange of the N-H proton can lead to broad or unexpected signals in NMR spectra.[3][4]
Q2: My ¹H NMR spectrum shows a very broad peak for the N-H proton. Is this normal?
Yes, a broad N-H proton signal is a common feature in the NMR spectra of imidazole derivatives. This broadening is typically due to:
-
Chemical Exchange: The N-H proton can exchange with other labile protons in the sample, such as trace amounts of water, or as part of the tautomerization process.[3][4]
-
Quadrupole Broadening: The nitrogen atom (¹⁴N) has a quadrupole moment that can lead to broadening of adjacent proton signals.
To confirm the identity of an N-H peak, you can perform a D₂O shake experiment. Adding a drop of deuterium oxide to the NMR sample and re-acquiring the spectrum will result in the disappearance of the N-H signal due to proton-deuterium exchange.[3]
Q3: Why do I see more aromatic signals in my NMR spectrum than expected?
The presence of extra aromatic signals can be attributed to the thione-thiol tautomerism. Since the electronic environment of the imidazole ring differs between the thione and thiol forms, each tautomer can give rise to a distinct set of signals. The relative integration of these signals can provide an estimate of the tautomeric ratio in the given solvent and conditions.[4] In some cases, particularly with 2-phenyl substituted imidazoles, fast tautomerization can lead to poor resolution in ¹³C NMR spectra, even causing some signals from the imidazole ring to be undetectable in solution.[5]
Q4: I am having trouble getting a clean mass spectrum. What are some common issues?
For sulfur-containing heterocyclic compounds like these, common mass spectrometry issues include:
-
Formation of Adducts: You may observe ions corresponding to your molecule plus sodium ([M+Na]⁺), potassium ([M+K]⁺), or solvent molecules.[6][7]
-
Fragmentation: The imidazole ring is relatively stable, so fragmentation may not be extensive. Common fragmentation pathways involve the loss of small molecules from substituents.[8] For 2-mercapto-1-methyl-1H-imidazole, fragmentation with the removal of the sulfur atom has been observed.[9]
-
Ionization Efficiency: The choice of ionization technique is crucial. Electrospray ionization (ESI) is commonly used, but for less polar derivatives, atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) might be more effective, especially for sulfur-containing species.[10][11]
Troubleshooting Guides
Guide 1: HPLC Analysis
Problem: Poor Peak Shape (Tailing or Fronting)
Caption: Troubleshooting workflow for HPLC peak tailing.
| Potential Cause | Recommended Solution | Explanation |
| Secondary Silanol Interactions | Use an end-capped column, a column with a different stationary phase (e.g., polymer-based), or adjust the mobile phase pH. | The basic imidazole nitrogen can interact with acidic residual silanol groups on silica-based columns, causing peak tailing.[2] Operating at a pH at least 2 units away from the analyte's pKa minimizes this by ensuring the analyte is fully protonated or deprotonated. |
| Column Contamination | Flush the column with a strong solvent (e.g., isopropanol, or follow the manufacturer's cleaning protocol). If the problem persists, replace the guard column or the analytical column. | Strongly retained impurities from previous injections can build up on the column, creating active sites that interact with the analyte.[12] |
| Sample Overload | Reduce the injection volume or dilute the sample. | Injecting too much analyte can saturate the stationary phase, leading to a distorted peak shape, often fronting.[12] |
| Inappropriate Sample Solvent | Dissolve the sample in the mobile phase or a solvent weaker than the mobile phase. | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the sample band to spread before it reaches the column, resulting in broad or split peaks. |
Problem: Split Peaks
| Potential Cause | Recommended Solution | Explanation |
| Contamination at Column Inlet | Reverse and flush the column (if permissible by the manufacturer). Replace the guard column. | Particulates or strongly adsorbed compounds at the head of the column can create a channel, causing the sample to travel through two different paths. |
| Column Void | Replace the column. | A void or channel in the column packing material can lead to a split flow path for the analyte. |
| Co-elution of Isomers/Impurities | Modify the mobile phase composition, gradient, or temperature to improve resolution. Consider a different column chemistry. | A split peak might actually be two closely eluting compounds, such as tautomers that are slowly interconverting on the chromatographic timescale, or a closely related impurity.[12] |
| Injector Malfunction | Ensure the injector needle is not partially blocked and that the injection volume is accurate. | A faulty autosampler can introduce the sample in a way that leads to a split peak.[13] |
Guide 2: NMR Spectroscopy
Problem: Unexpected or Broad Peaks
| Potential Cause | Recommended Solution | Explanation |
| Presence of Tautomers | Run spectra in different solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) and at different temperatures. | The thione-thiol equilibrium is solvent-dependent. Changing the solvent can shift the equilibrium, helping to identify the signals corresponding to each tautomer. Variable temperature NMR can help distinguish between static isomers and species in dynamic exchange.[14] |
| N-H Proton Exchange | Perform a D₂O shake experiment. The N-H signal will disappear. | This is a definitive way to identify exchangeable N-H (and O-H or S-H) protons.[3] |
| Poor Shimming | Re-shim the instrument. | An inhomogeneous magnetic field will cause all peaks in the spectrum to be broad and distorted.[3] |
| Paramagnetic Impurities | Filter the NMR sample through a small plug of celite or silica. | Trace amounts of paramagnetic metals can cause significant broadening of NMR signals. |
Guide 3: Mass Spectrometry
Problem: No or Low Signal Intensity
| Potential Cause | Recommended Solution | Explanation |
| Inappropriate Ionization Source | If using ESI with low signal, try APCI or APPI, especially for less polar derivatives. | ESI is inefficient for nonpolar compounds. APCI and APPI are better suited for a wider range of polarities and can be more effective for sulfur-containing compounds.[11] |
| Suboptimal Source Parameters | Optimize key ESI parameters: capillary voltage (3–5 kV for positive mode), nebulizer gas pressure, and desolvation temperature (250–450°C).[15] | Each compound has optimal conditions for ionization. A systematic optimization of source parameters can significantly enhance signal intensity.[15][16] |
| Sample Concentration | Prepare a dilution series to find the optimal concentration. | If the sample is too dilute, the signal will be weak. If too concentrated, ion suppression can occur, also leading to a weaker signal.[17] |
| Gas Leaks | Check for leaks in the gas supply lines and connections. | Leaks in the nebulizing or drying gas can lead to an unstable spray and poor ionization, resulting in loss of sensitivity.[7] |
Data Presentation
Table 1: Comparative Performance of HPLC Methods for Methimazole Quantification
| Parameter | HPLC-UV | LC-MS/MS | Source |
| Linearity Range | 0.5 - 20 µg/mL | 1 - 1000 ng/mL | [10] |
| Limit of Detection (LOD) | ~0.17 µg/mL | 0.004 ng/mL | [3] |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL | 1 ng/mL | [10] |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | [2] |
| Precision (%RSD) | < 2% | < 15% | [2] |
| Selectivity | Susceptible to interference | Highly selective | [3] |
Experimental Protocols
Protocol 1: General Characterization Workflow
Caption: A general workflow for the characterization of novel derivatives.
Protocol 2: Sample Preparation for ¹H NMR Analysis
-
Sample Weighing: Accurately weigh 2-10 mg of the purified derivative into a clean, dry vial.[18]
-
Solvent Selection: Choose an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). DMSO-d₆ is often useful as it can slow down the exchange of N-H protons, sometimes resulting in sharper signals.
-
Dissolution: Add 0.6-0.8 mL of the deuterated solvent to the vial.[18] Gently vortex or sonicate if necessary to ensure the sample is fully dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube, ensuring the sample depth is at least 4-5 cm.[18]
-
Internal Standard (for qNMR): For quantitative analysis (qNMR), add a known amount of an internal standard solution. The standard should have a simple spectrum with signals that do not overlap with the analyte signals.[19]
-
Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification, solvent, and date.[18]
Protocol 3: Investigating Thione-Thiol Tautomerism by UV-Vis Spectroscopy
-
Stock Solution: Prepare a stock solution of the compound in a non-polar solvent where the thiol form is expected to predominate (e.g., cyclohexane or dioxane).
-
Solvent Series: Prepare a series of solutions of the same concentration in solvents of increasing polarity (e.g., chloroform, ethanol, water).
-
Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 220-450 nm).
-
Data Analysis:
-
The thiol tautomer typically shows a π-π* transition at a shorter wavelength (below 300 nm).[17][19]
-
The thione tautomer exhibits an additional n-π* transition of the C=S group at a longer wavelength (often between 300 and 400 nm).[17][19]
-
Observe the shift in the equilibrium by comparing the relative intensities of these absorption bands across the solvent series. An increase in the intensity of the longer-wavelength band indicates a shift towards the thione form in more polar solvents.
-
Protocol 4: Sample Preparation for ESI-MS
-
Initial Dissolution: Dissolve the sample in a suitable organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[13]
-
Dilution: Take an aliquot (e.g., 100 µL) of this stock solution and dilute it with 1 mL of a solvent mixture compatible with the LC mobile phase, typically a combination of methanol, acetonitrile, or water. The final concentration should be in the range of 10-100 µg/mL.[13]
-
Additives: To promote ionization in positive mode, add a small amount of an acid (e.g., 0.1% formic acid). For negative mode, a weak base (e.g., 0.1% ammonium hydroxide) can be used.
-
Filtration: If any precipitate is observed, the solution must be filtered through a 0.22 µm syringe filter before injection to prevent blockages in the MS system.[13]
-
Vial Transfer: Place the final solution in a standard 2 mL mass spectrometry vial with a screw cap and septum.[13]
Visualizations
Thione [label=<
Thione Form
];
Thiol [label=<
Thiol Form
];
Thione -> Thiol [label="Equilibrium"]; }
Caption: Thione-thiol tautomeric equilibrium in 2-mercapto-1-methyl-1H-imidazole.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. Useful Mass Differences | Analytical Chemistry Instrumentation Facility [acif.ucr.edu]
- 7. support.waters.com [support.waters.com]
- 8. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Ion Source Complementarity for Characterization of Complex Organic Mixtures Using Fourier Transform Mass Spectrometry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Syrrx [syrrx.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. puntoq.ull.es [puntoq.ull.es]
Technical Support Center: (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol Production
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis and purification of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol (CAS: 143122-18-3).
Disclaimer: Detailed literature on the specific impurity profile of this compound is limited. The information provided is based on established chemical principles for related 2-mercaptoimidazole and benzimidazole structures and is intended to serve as a practical guide.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in the synthesis of this compound?
Impurities can arise from several sources throughout the manufacturing process. These include:
-
Starting Materials: Impurities present in the initial raw materials can be carried through the synthesis.
-
Side Reactions: Unintended reactions can occur in parallel to the main reaction, creating by-products.
-
Incomplete Reactions: Residual unreacted starting materials or intermediates remaining in the final product.
-
Degradation: The final compound may degrade if exposed to harsh conditions like extreme pH, high temperatures, light, or oxygen.
-
Reagents and Solvents: Residuals from reagents, catalysts, or solvents used during synthesis or purification.
Q2: What is the most common process-related impurity to expect?
For 2-mercapto-heterocyclic compounds, the most common impurity is the disulfide dimer . The mercapto group (-SH) is susceptible to oxidation, especially when exposed to air (oxygen), which can couple two molecules of the desired product together. Oxidation can occur during the reaction, workup, or storage.[1]
Q3: How does the stability of this compound affect its purity?
The stability of the compound is critical for maintaining high purity. Key factors include:
-
Oxidative Stability: As mentioned, the mercapto group can be readily oxidized. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during heating or prolonged storage.[2]
-
Thermal Stability: While the melting point is high (223-226°C), prolonged exposure to elevated temperatures during synthesis or drying can lead to degradation.[3]
-
pH Stability: Imidazole compounds can be sensitive to degradation under strongly acidic or basic conditions.[4] It is important to control the pH during aqueous workup steps.
Troubleshooting Guide
Q4: My HPLC analysis shows a significant impurity peak. How can I identify and eliminate it?
-
Initial Identification: The most probable major impurity is the disulfide oxidation product. This dimer will have a molecular weight of approximately double the parent compound and will likely be less polar, resulting in a longer retention time in reversed-phase HPLC. LC-MS analysis is the most effective method for confirming its identity.
-
Prevention: To minimize its formation, conduct the reaction and workup under an inert atmosphere. Degas all solvents before use.
-
Removal: The disulfide impurity can often be removed through careful recrystallization or column chromatography.
Q5: The final product is off-white or yellow instead of white. What is the cause and solution?
-
Cause: Discoloration is typically due to trace-level oxidation by-products or polymeric impurities formed during the synthesis.
-
Solution: Perform a recrystallization step using a suitable solvent (e.g., methanol, ethanol, or water-alcohol mixtures).[5] Adding a small amount of activated charcoal to the hot solution before filtration can effectively adsorb colored impurities. Ensure the solution is filtered while hot to prevent premature crystallization of the product.
Q6: I am experiencing product streaking during silica gel column chromatography. How can I resolve this?
-
Cause: The imidazole ring is basic, which can lead to strong, non-ideal interactions with the acidic surface of silica gel, causing the product to "streak" down the column rather than eluting as a sharp band.[4]
-
Solution: Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine or ammonia in methanol to the mobile phase will neutralize the acidic sites on the silica and lead to much-improved peak shape and separation.[4]
Q7: How can I effectively remove unreacted starting materials from my final product?
-
Primary Method: Recrystallization is the most common and effective method for removing starting materials, which usually have different solubility profiles than the final product.
-
Solvent Selection: The key is to find a solvent system where the desired product has high solubility at elevated temperatures but low solubility at room or cold temperatures, while the impurities remain soluble at all temperatures. Perform small-scale solubility tests with various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water) and their mixtures to identify the optimal system.
Data Presentation
Table 1: Potential Impurities and Mitigation Strategies
| Impurity Type | Potential Structure/Description | Likely Source | Prevention & Minimization Strategy |
| Oxidation Product | Disulfide-linked dimer | Air exposure during reaction, workup, or storage | Use inert atmosphere (N₂/Ar); degas solvents; add antioxidants in small quantities if compatible.[1][2] |
| Starting Materials | Unreacted precursors | Incomplete reaction | Optimize reaction time, temperature, and stoichiometry; ensure efficient mixing. |
| Side-Reaction Products | Isomers or products from alternative cyclization | Non-optimized reaction conditions | Control temperature carefully; ensure slow addition of reagents. |
| S-Alkylated Product | Thioether derivative | Reaction with alkylating agents (if present) | Ensure complete removal of any alkylating agents used in preceding steps.[1] |
Table 2: Recommended Analytical Methods for Purity Control
| Method | Purpose | Typical Parameters |
| HPLC (Reversed-Phase) | Purity determination and quantification of impurities. | Column: C18, 5 µm, 4.6 x 250 mmMobile Phase: Acetonitrile/Water or Methanol/Water with 0.1% formic acid or ammonium formate bufferDetection: UV at ~215 nm[6] |
| LC-MS | Identification of unknown impurities. | Couples HPLC separation with a mass spectrometer to determine the molecular weight of impurity peaks. |
| ¹H NMR Spectroscopy | Structural confirmation and detection of impurities. | Dissolve sample in a suitable deuterated solvent (e.g., DMSO-d₆). Impurity peaks can be identified and quantified relative to the main product signals. |
| FTIR Spectroscopy | Functional group identification. | Can confirm the presence of key functional groups (e.g., -SH, -OH, imidazole ring) and detect major structural changes.[1] |
Experimental Protocols
Protocol 1: General Purification by Recrystallization
-
Solvent Selection: In a series of test tubes, test the solubility of a small amount of crude product in various solvents (e.g., methanol, ethanol, water) at room temperature and upon heating. The ideal solvent will fully dissolve the product when hot and result in significant crystal formation upon cooling.
-
Dissolution: Transfer the crude product to an appropriately sized flask. Add the minimum amount of the chosen hot solvent to completely dissolve the material with stirring.
-
Decolorization (Optional): If the solution is colored, add a very small amount of activated charcoal (approx. 1-2% w/w) and boil for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal (if used) and any insoluble impurities.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is a representative method and may require optimization.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 215 nm.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Dilute this stock solution further with the 50:50 mixture to a final concentration of ~0.1 mg/mL for injection.
-
-
Analysis: Inject 10 µL of the prepared sample solution and integrate the peak areas to determine the purity by area percent.
Visualizations
Caption: Workflow for Impurity Minimization.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. US2585388A - Preparation of 2-mercaptoimidazoles - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
comparative analysis of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol with similar compounds
Comparative Analysis of Antithyroid Thioimidazole Derivatives
A detailed guide for researchers on the therapeutic potential and mechanistic insights of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol and related thioimidazole compounds.
Introduction
This compound is a derivative of the 2-mercapto-1-methylimidazole core structure. While specific experimental data for this particular compound is limited in publicly available literature, a robust comparative analysis can be constructed by examining its structural analogues, which are well-characterized antithyroid agents. This guide provides a comparative analysis of key thioimidazole derivatives: Methimazole (MMI), its prodrug Carbimazole (CBZ), and the related thionamide, Propylthiouracil (PTU). These compounds are central to the management of hyperthyroidism, and their comparative pharmacology offers valuable insights for drug development. The primary mechanism of action for these compounds is the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[1][2]
Comparative Pharmacological Data
The following tables summarize the key pharmacological parameters of Methimazole, Carbimazole, and Propylthiouracil, providing a basis for their comparative evaluation.
Table 1: Pharmacokinetic Properties
| Parameter | Methimazole (MMI) | Carbimazole (CBZ) | Propylthiouracil (PTU) |
| Bioavailability | 80-95% | Rapidly & completely converted to MMI[3] | 80-95% |
| Protein Binding | Virtually non-protein-bound[3] | N/A (prodrug) | ~80%[3] |
| Plasma Half-life | 3-6 hours[3][4][5] | N/A (rapid conversion to MMI)[6] | 1-2 hours[3][4] |
| Metabolism | Hepatic | Completely converted to MMI in vivo[3][6][7] | Hepatic |
| Excretion | Less than 10% excreted unchanged in urine[3] | N/A | Less than 10% excreted unchanged in urine[3] |
Table 2: Clinical Efficacy and Dosing
| Parameter | Methimazole (MMI) | Carbimazole (CBZ) | Propylthiouracil (PTU) |
| Potency | ~10 times more potent than PTU[8] | Equipotent to MMI on a molar basis[5] | Less potent than MMI |
| Typical Initial Dose | 10-40 mg once daily[8] | 20-40 mg once daily[7] | 100-600 mg divided into 2-3 daily doses[4][8] |
| Time to Euthyroidism | Generally more rapid than PTU[8][9] | Similar to MMI | Slower than MMI[8][9] |
| Dosing Frequency | Once daily[4] | Once daily | Multiple times per day[4] |
Table 3: Adverse Effects
| Adverse Effect | Methimazole (MMI) / Carbimazole (CBZ) | Propylthiouracil (PTU) |
| Agranulocytosis | ~0.3% incidence | ~0.3% incidence |
| Hepatotoxicity | Lower risk | Higher risk (Boxed warning)[4] |
| Congenital Anomalies | Higher risk in 1st trimester[10][11] | Lower risk in 1st trimester[10][11] |
| Vasculitis | Can occur | Can occur |
| Pruritus/Rash | Common | Common |
Mechanism of Action: Inhibition of Thyroid Hormone Synthesis
Thioimidazole derivatives exert their therapeutic effect by inhibiting thyroid peroxidase (TPO), the enzyme responsible for catalyzing the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these residues to form thyroxine (T4) and triiodothyronine (T3).[2][12] Propylthiouracil has an additional mechanism of action; it can inhibit the peripheral conversion of T4 to the more active T3.[2][3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. louisville.edu [louisville.edu]
- 3. Clinical pharmacokinetics of antithyroid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. meded101.com [meded101.com]
- 5. Comparative bioavailability of carbimazole and methimazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid conversion of carbimazole to methimazole in serum; evidence for an enzymatic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. ovid.com [ovid.com]
- 9. benchchem.com [benchchem.com]
- 10. droracle.ai [droracle.ai]
- 11. Comparison of the safety between propylthiouracil and methimazole with hyperthyroidism in pregnancy: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antithyroid agent - Wikipedia [en.wikipedia.org]
Comparative Analysis of the Biological Activity of Synthesized (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol
This guide provides a comparative overview of the potential biological activities of the synthesized compound, (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol. Due to the absence of published data for this specific molecule, its performance is benchmarked against its close structural analog, Thiamazole (Methimazole), and other relevant mercapto-containing heterocyclic compounds. The experimental data presented for the synthesized compound is hypothetical and serves as a template for its biological validation.
Antithyroid Activity: Thyroperoxidase Inhibition
Thiamazole is a clinically established antithyroid agent that functions by inhibiting thyroperoxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[1][2] Given the structural similarity, this compound is hypothesized to exhibit similar activity.
Table 1: Comparison of Thyroperoxidase Inhibitory Activity
| Compound | IC50 (µM) | Inhibition Type | Reference Compound |
| This compound | Hypothetical Data | To be determined | Thiamazole |
| Thiamazole (Methimazole) | 0.1 - 1.0 | Competitive | - |
| Propylthiouracil (PTU) | 1.0 - 10.0 | Non-competitive | - |
Experimental Protocol: Thyroperoxidase Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the peroxidase activity of TPO.
-
Reagents and Materials:
-
Human or porcine thyroperoxidase (TPO)
-
Iodide solution (e.g., potassium iodide)
-
Hydrogen peroxide (H₂O₂)
-
Tyrosine or a suitable substrate
-
Test compound and reference inhibitor (Thiamazole)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing TPO, iodide, and tyrosine in the assay buffer.
-
Add varying concentrations of the test compound or reference inhibitor.
-
Initiate the reaction by adding H₂O₂.
-
Monitor the formation of oxidized iodine or the iodination of tyrosine spectrophotometrically.
-
Calculate the percentage of inhibition at each concentration and determine the IC50 value.
-
Mechanism of Action: Thyroid Hormone Synthesis
Thiamazole inhibits the iodination of tyrosine residues on thyroglobulin, a critical step in the synthesis of thyroxine (T4) and triiodothyronine (T3).[3][4]
Caption: Inhibition of Thyroid Hormone Synthesis.
Antioxidant Activity
Mercapto-containing compounds are known for their antioxidant properties, acting as free radical scavengers.[1][5] This activity is crucial for mitigating oxidative stress implicated in various diseases.
Table 2: Comparison of Antioxidant Activity (DPPH Radical Scavenging)
| Compound | IC50 (µM) | Reference Compound |
| This compound | Hypothetical Data | Ascorbic Acid |
| 2-Mercaptobenzimidazole | 15.0 ± 0.5 | Ascorbic Acid |
| Ascorbic Acid | 5.0 ± 0.2 | - |
Experimental Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.
-
Reagents and Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Test compound and reference antioxidant (Ascorbic Acid)
-
Methanol
-
Spectrophotometer
-
-
Procedure:
-
Prepare a solution of the test compound in methanol at various concentrations.
-
Add the test solution to the DPPH solution.
-
Incubate the mixture in the dark for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
Caption: DPPH Radical Scavenging Assay Workflow.
Enzyme Inhibition: Tyrosinase
Mercapto-containing compounds have been shown to inhibit tyrosinase, a key enzyme in melanin synthesis, by chelating copper ions at the active site.[5] This makes them potential agents for treating hyperpigmentation disorders.
Table 3: Comparison of Tyrosinase Inhibitory Activity
| Compound | IC50 (µM) | Reference Compound |
| This compound | Hypothetical Data | Kojic Acid |
| 2-Mercaptobenzimidazole analog 4 | 0.06 ± 0.01 | Kojic Acid |
| Kojic Acid | 16.67 ± 0.5 | - |
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
This assay determines the inhibitory effect of a compound on the activity of mushroom tyrosinase.
-
Reagents and Materials:
-
Mushroom tyrosinase
-
L-DOPA or L-tyrosine as a substrate
-
Test compound and reference inhibitor (Kojic Acid)
-
Assay buffer (e.g., phosphate buffer, pH 6.8)
-
Spectrophotometer
-
-
Procedure:
-
Pre-incubate the enzyme with various concentrations of the test compound or reference inhibitor.
-
Initiate the reaction by adding the substrate (L-DOPA or L-tyrosine).
-
Monitor the formation of dopachrome by measuring the absorbance at 475 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Caption: Inhibition of the Melanogenesis Pathway.
Antimicrobial Activity
Imidazole and benzimidazole derivatives are known to possess a broad spectrum of antimicrobial activities.[6][7][8] The synthesized compound is therefore a candidate for evaluation against various bacterial and fungal strains.
Table 4: Comparison of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) |
| This compound | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| 2-Mercaptobenzothiazole derivative 2e | 3.12 | >100 | ND |
| Ciprofloxacin (Reference) | 0.25 - 1.0 | 0.015 - 1.0 | NA |
| Fluconazole (Reference) | NA | NA | 0.25 - 8.0 |
ND: Not Determined; NA: Not Applicable
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
-
Reagents and Materials:
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound and reference antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
96-well microplates
-
Incubator
-
-
Procedure:
-
Prepare a serial dilution of the test compound in the appropriate growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism without compound) and negative (medium only) controls.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
Determine the MIC by visual inspection for the lowest concentration that inhibits growth.
-
Disclaimer: The information provided in this guide for this compound is for illustrative purposes and is based on the activities of structurally related compounds. Experimental validation is required to determine the actual biological profile of the synthesized molecule.
References
- 1. Thiamazole - Wikipedia [en.wikipedia.org]
- 2. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Methimazole? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Anti-Browning Effect of 2-Mercaptobenzo[d]imidazole Analogs with Antioxidant Activity on Freshly-Cut Apple Slices and Their Highly Potent Tyrosinase Inhibitory Activity [mdpi.com]
- 6. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Antithyroid Drug Cross-Reactivity: A Focus on Methimazole and Related Compounds
Introduction
This guide provides a comparative analysis of the cross-reactivity profiles of antithyroid drugs, with a primary focus on methimazole (also known as thiamazole). The compound of interest, (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol, is a known metabolite of methimazole. Due to a lack of direct cross-reactivity studies on this specific metabolite, this guide will focus on the cross-reactivity of the parent drug, methimazole, and other thionamide antithyroid agents such as propylthiouracil (PTU) and carbimazole. Understanding the potential for cross-reactivity is crucial for researchers, scientists, and drug development professionals in predicting adverse drug reactions and developing more specific therapeutic agents.
Methimazole is a widely used medication for the treatment of hyperthyroidism.[1][2] It functions by inhibiting thyroid peroxidase, a key enzyme in the synthesis of thyroid hormones T3 and T4.[1][3] Carbimazole is a prodrug that is converted in the body to its active form, methimazole.[4] Propylthiouracil is another thionamide antithyroid drug with a similar mechanism of action.[4]
Clinical observations have revealed instances of cross-reactivity among these drugs, where a patient allergic to one may also exhibit sensitivity to another.[5][6][7][8] This is often attributed to their structural similarities.[8] Such cross-reactivity can manifest as various adverse reactions, including skin rashes, urticaria, and in rare cases, more severe conditions like vasculitis and hepatotoxicity.[5][6][9][10]
Quantitative Data on Antithyroid Drug Cross-Reactivity
| Drug Combination | Observed Cross-Reactivity | Manifestations | Reported Incidence |
| Methimazole & Propylthiouracil | Yes | Skin rash, urticaria, vasculitis, hepatotoxicity[5][6][9] | Up to 50% of patients with a hypersensitivity to one may react to the other.[6] |
| Methimazole & Carbimazole | Yes | Urticaria[8] | High, as carbimazole is a prodrug of methimazole.[4] |
Experimental Protocols
The evaluation of cross-reactivity for small molecules like antithyroid drugs typically involves a combination of clinical observation and in vitro immunological assays.
1. Clinical Observation and Case Studies:
This is the most common method for identifying cross-reactivity between structurally related drugs.
-
Protocol:
-
A patient is administered an initial antithyroid drug (e.g., methimazole).
-
Upon development of an adverse reaction (e.g., skin rash, fever), the initial drug is discontinued.
-
After resolution of the adverse reaction, a structurally similar alternative drug (e.g., propylthiouracil) is administered.
-
The patient is closely monitored for the recurrence of similar adverse reactions.
-
Recurrence of symptoms upon administration of the alternative drug is indicative of cross-reactivity.
-
2. Immunoassays (Hypothetical Application):
While specific immunoassay data for antithyroid drug cross-reactivity is not widely published, the general principles of these assays can be applied. Competitive immunoassays are often used to determine the cross-reactivity of a substance with an antibody raised against a specific target molecule.
-
Principle: The assay measures the ability of a test compound (e.g., a methimazole metabolite) to compete with a labeled form of the target drug (e.g., methimazole) for binding to a limited number of specific antibodies.
-
General Protocol:
-
Antibodies specific to the primary drug (e.g., methimazole) are immobilized on a solid phase (e.g., microplate well).
-
A known concentration of the labeled primary drug is mixed with varying concentrations of the test compound (the potential cross-reactant).
-
This mixture is added to the antibody-coated wells and incubated.
-
After incubation, the wells are washed to remove unbound components.
-
The amount of labeled drug bound to the antibodies is measured.
-
A decrease in the signal from the labeled drug in the presence of the test compound indicates competition and therefore cross-reactivity.
-
-
Data Analysis: The cross-reactivity is typically expressed as a percentage, calculated using the concentrations of the primary drug and the test compound that cause a 50% inhibition of the maximum signal.
Visualizations
Caption: Metabolism of carbimazole to methimazole and its subsequent action.
Caption: Proposed mechanism of cross-reactivity between antithyroid drugs.
While direct experimental data on the cross-reactivity of this compound is currently unavailable, the well-documented cross-reactivity between its parent drug, methimazole, and other thionamides like propylthiouracil provides valuable insight. The structural similarities between these compounds are the likely basis for the observed clinical cross-sensitivities. This underscores the importance of considering the potential for cross-reactivity when developing new therapeutic agents that are structurally related to existing drugs with known hypersensitivity profiles. Further research, including in vitro immunoassays, would be beneficial to quantify the cross-reactivity of methimazole metabolites and to better predict and manage adverse drug reactions in patients requiring antithyroid therapy.
References
- 1. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Methimazole (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Methimazol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Methimazole | C4H6N2S | CID 1349907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Antineutrophil cytoplasmic antibody-positive vasculitis in a patient with graves disease: cross-reaction between propylthiouracil and methimazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methimazole Desensitization in a Patient Experiencing a Thionamide-induced Hypersensitivity Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methimazole and propylthiouracil allergy [aaaai.org]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. Methimazole-induced cholestatic hepatitis: two cases report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allergic reactions to antithyroid drugs are associated with autoimmunity a retrospective case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of different synthesis routes for (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol
For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient synthesis of heterocyclic compounds is of paramount importance. (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol, a key intermediate in the synthesis of various pharmacologically active molecules, can be prepared through several synthetic pathways. This guide provides a detailed comparison of two distinct routes for its synthesis: a one-pot condensation reaction and a multi-step approach starting from 1-methyl-1H-imidazole-5-carbaldehyde. The comparison includes detailed experimental protocols, a quantitative summary of the reaction parameters, and visual diagrams of the synthetic workflows.
Comparison of Synthesis Routes
The selection of a synthetic route is often a trade-off between factors such as overall yield, reaction time, availability of starting materials, and ease of purification. The two methods presented here offer different advantages and disadvantages that should be considered based on the specific needs of the laboratory and the desired scale of production.
| Parameter | Route 1: One-Pot Condensation | Route 2: Multi-Step Synthesis from 1-methyl-1H-imidazole-5-carbaldehyde |
| Starting Materials | Dihydroxyacetone, Methylamine Hydrochloride, Potassium Thiocyanate | 1-methyl-1H-imidazole-5-carbaldehyde, n-Butyllithium, Sulfur, Sodium Borohydride |
| Overall Yield | 58% | Not explicitly reported for the full sequence, but individual step yields are generally high. |
| Number of Steps | 1 | 3 |
| Reaction Time | 60 hours | Approximately 8-10 hours (excluding workup and purification between steps) |
| Key Reagents | Acetic acid, 1-Butanol | n-Butyllithium, Dry THF, Sulfur powder, Methanol |
| Purification | Filtration and washing | Column chromatography may be required after each step. |
Route 1: One-Pot Condensation Synthesis
This approach offers the advantage of simplicity, combining three commercially available starting materials in a single reaction vessel to construct the desired imidazole ring with the required functional groups in one step.
Experimental Protocol
A mixture of potassium thiocyanate (0.7 mol, 69 g), methylamine hydrochloride (0.6 mol, 41.3 g), and dihydroxyacetone (0.46 mol, 42.6 g) is prepared in a solution of acetic acid (54 ml) and 1-butanol (340 ml). The reaction mixture is stirred at room temperature for 60 hours. Following the reaction period, 70 ml of water is added to the mixture, leading to the precipitation of the product. The precipitate is then collected by filtration and washed sequentially with water (200 ml) and ether (200 ml). The resulting solid is dried at 50-60°C to yield this compound.
Caption: Workflow for the one-pot synthesis of this compound.
Route 2: Multi-Step Synthesis from 1-methyl-1H-imidazole-5-carbaldehyde
This synthetic route provides a more controlled, stepwise approach to the target molecule. It begins with a pre-formed N-methylated imidazole aldehyde and sequentially introduces the mercapto group and reduces the aldehyde to the corresponding alcohol. This method may offer advantages in terms of purification and the potential for diversification at each step.
Experimental Protocol
Step 1: Synthesis of 1-methyl-1H-imidazole-5-carbaldehyde
Imidazole-5-carboxaldehyde is methylated using methyl iodide in the presence of a base such as potassium carbonate in a suitable solvent like DMF. The reaction is typically stirred at room temperature until completion, followed by an appropriate workup and purification to yield 1-methyl-1H-imidazole-5-carbaldehyde.
Step 2: Introduction of the Mercapto Group
To a solution of 1-methyl-1H-imidazole-5-carbaldehyde in anhydrous tetrahydrofuran (THF) at -78°C under an inert atmosphere, n-butyllithium (1.1 equivalents) is added dropwise. The mixture is stirred for 1 hour at -78°C, followed by the addition of elemental sulfur. The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride. The product, 2-mercapto-1-methyl-1H-imidazole-5-carbaldehyde, is extracted and purified.
Step 3: Reduction of the Aldehyde
The 2-mercapto-1-methyl-1H-imidazole-5-carbaldehyde is dissolved in methanol and cooled to 0°C. Sodium borohydride (1.5 equivalents) is added portion-wise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The reaction is quenched by the slow addition of deionized water. The methanol is removed under reduced pressure, and the aqueous residue is extracted to yield the final product, this compound, which can be further purified by column chromatography if necessary.
Caption: Workflow for the multi-step synthesis of this compound.
Conclusion
The choice between these two synthetic routes for this compound will depend on the specific requirements of the researcher. The one-pot condensation offers operational simplicity and a reasonable yield, making it suitable for large-scale production where minimizing the number of synthetic steps is a priority. In contrast, the multi-step synthesis provides greater control over the introduction of functional groups and may be preferred when higher purity is required or when analogs with variations at the 2- and 5-positions are desired. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision for their synthetic endeavors.
A Comparative Guide to Analytical Standards for Thiamazole and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical standard for (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol and its prominent alternative, Methimazole (also known as Thiamazole). The selection of a suitable analytical standard is critical for ensuring the accuracy, precision, and reliability of experimental data in research and drug development. This document aims to facilitate an informed decision by presenting available data, outlining a detailed analytical methodology, and visualizing key workflows.
Introduction to the Compounds
This compound is a derivative of methimazole and a potential metabolite or related substance of interest in pharmaceutical research. Methimazole is an anti-thyroid drug used to treat hyperthyroidism.[1] Accurate quantification of these compounds is essential for pharmacokinetic, metabolism, and stability studies.
Comparison of Analytical Standards
The choice of an analytical standard is often dictated by its availability, purity, and the extent of its characterization. While this compound is available from several suppliers, Methimazole is widely accessible as a certified reference material (CRM) from major pharmacopoeias and chemical suppliers, offering a higher level of assurance in its quality and traceability.
Table 1: General Properties and Availability
| Property | This compound | Methimazole (Thiamazole) |
| CAS Number | 143122-18-3[2] | 60-56-0 |
| Molecular Formula | C5H8N2OS[2] | C4H6N2S |
| Molecular Weight | 144.19 g/mol [2] | 114.17 g/mol |
| Typical Purity | ≥98%[2] | ≥99% (often available as a Certified Reference Material) |
| Availability | Research chemical suppliers[3] | Major chemical suppliers, Pharmacopoeias (USP, EP) |
| Documentation | Basic product information, potential for NMR/HPLC data upon request[2] | Comprehensive Certificate of Analysis with detailed purity, impurity profile, and analytical methods. |
Table 2: Analytical Performance and Method Availability
| Performance Metric | This compound | Methimazole (Thiamazole) |
| Published HPLC Methods | Limited to no specific public methods found. | Numerous validated HPLC methods are available in the scientific literature. |
| Published LC-MS/MS Methods | No specific public methods found. | Widely available, highly sensitive, and validated LC-MS/MS methods for various biological matrices. |
| Linearity Data | Not publicly available. | Well-documented linearity in the ng/mL to µg/mL range for LC-MS/MS methods. |
| Stability Data | Not publicly available. | Stability in various matrices and conditions has been reported in published studies. |
Experimental Protocol: A General LC-MS/MS Method
The following protocol is a representative method for the quantification of Thiamazole and can be adapted for this compound. Method development and validation would be required for the latter.
Objective: To quantify the concentration of the analyte in a given matrix (e.g., plasma, tissue homogenate) using a robust and sensitive LC-MS/MS method.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of the sample, add 300 µL of a precipitation solution (e.g., acetonitrile or methanol containing an internal standard).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[4]
-
Gradient Elution: A linear gradient starting from a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.
3. Data Analysis
-
Quantification is performed by integrating the peak areas of the analyte and the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the known concentrations of the calibration standards.
-
The concentration of the analyte in the unknown samples is determined from the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow and a decision-making process for selecting an appropriate analytical standard.
Caption: Experimental workflow for the LC-MS/MS analysis.
Caption: Decision tree for selecting an analytical standard.
Conclusion
For quantitative analytical studies requiring high accuracy and traceability, a Certified Reference Material is the preferred choice. Based on the currently available information, Methimazole (Thiamazole) stands out as a superior analytical standard due to its widespread availability as a CRM, extensive characterization, and the wealth of published, validated analytical methods.
While This compound is available as a research chemical and may be suitable for exploratory studies, its use in quantitative applications would necessitate significant in-house method development and validation to establish its performance characteristics. Researchers should carefully consider the requirements of their specific application when selecting the most appropriate analytical standard.
References
- 1. Carbimazole, thiamazole, methimazole – what is the difference? – PharmaNUS [blog.nus.edu.sg]
- 2. CAS 143122-18-3 | this compound - Synblock [synblock.com]
- 3. 2-mercapto methanol | Sigma-Aldrich [sigmaaldrich.com]
- 4. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
A Comparative Guide to (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol and its Analogs in Thyroid Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol, a derivative of the well-established antithyroid drug methimazole. Due to the limited availability of peer-reviewed data on this specific methanol derivative, this document focuses on the known biological activities, experimental data, and established protocols of its parent compound, methimazole, and other relevant analogs. This guide serves as a valuable resource for researchers interested in the synthesis and evaluation of novel antithyroid agents.
Introduction to this compound and its Analogs
This compound, also known as 5-(Hydroxymethyl)-1-methyl-1,3-dihydro-2H-imidazole-2-thione, is a chemical entity with the CAS number 143122-18-3, a molecular formula of C₅H₈N₂OS, and a molecular weight of 144.19 g/mol .[1] While its specific biological activities are not extensively documented in peer-reviewed literature, its structural similarity to methimazole suggests potential activity as a thyroid hormone synthesis inhibitor.
Methimazole (1-methyl-1H-imidazole-2-thiol) is a widely used antithyroid drug for the treatment of hyperthyroidism, including Graves' disease.[2][3] Its primary mechanism of action is the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[2][4] This guide will use methimazole and its analogs as a benchmark for comparison.
Comparative Biological Activities
While direct comparative studies involving this compound are not available, research on methimazole and its derivatives provides insights into the structure-activity relationships of this class of compounds.
A study on a selenium analog of methimazole (MSeI) demonstrated that it inhibits lactoperoxidase (LPO), a related enzyme to TPO, through a different mechanism than methimazole. MSeI acts by reducing H₂O₂, leading to reversible inhibition, whereas methimazole causes irreversible inactivation of the enzyme.[5] This suggests that modifications to the core methimazole structure can significantly alter the mechanism of action. The presence of a selenol moiety was found to be crucial for the inhibitory activity of the selenium analogs.[5]
Other 2-mercaptoimidazole derivatives have been investigated for a range of biological activities beyond antithyroid effects, including antimicrobial and antifungal properties.[6][7] This highlights the potential for this chemical scaffold in various therapeutic areas.
Data Presentation: A Comparative Overview
The following tables summarize key data for methimazole and a notable analog. The absence of data for this compound is indicative of the current research gap.
Table 1: In Vitro Efficacy of Methimazole and its Selenium Analog
| Compound | Target Enzyme | Assay | IC₅₀ | Mechanism of Inhibition | Reference |
| Methimazole | Thyroid Peroxidase (TPO) | TPO Inhibition Assay | Data not specified | Irreversible Inactivation | [5] |
| MSeI (Selenium Analog) | Lactoperoxidase (LPO) | LPO Inhibition Assay | Data not specified | Reversible Inhibition (H₂O₂ reduction) | [5] |
Table 2: In Vivo Effects of Methimazole in Rodent Models
| Animal Model | Dosage | Duration | Key Findings | Reference |
| Rat | 15-60 mg/day (divided doses) | Not specified | Restoration of normal thyroid function | [2] |
| Rat | Not specified | 24 hours | 21% of dose excreted unchanged in urine | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of novel compounds. Below are established protocols for evaluating the antithyroid activity of compounds like this compound, using methimazole as a reference.
Synthesis of this compound
A synthesis protocol for 5-hydroxymethyl-1-methyl-2-thio-imidazole, which is an alternative name for the target compound, has been described in the literature.[9] The synthesis involves the reaction of dihydroxyacetone with potassium thiocyanate and methylamine hydrochloride in a solution of acetic acid and 1-butanol.[9]
Protocol:
-
A mixture of potassium thiocyanate (0.7 mol), methylamine HCl (0.6 mol), and dihydroxyacetone (0.46 mol) is prepared in a solution of acetic acid (54 ml) and 1-butanol (340 ml).
-
The mixture is stirred at room temperature for 60 hours.
-
Water (70 ml) is added to the reaction mixture, leading to the formation of a precipitate.
-
The precipitate is filtered, washed with water and then ether, and dried at 50-60°C.[9]
In Vitro Thyroid Peroxidase (TPO) Inhibition Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on the key enzyme in thyroid hormone synthesis.
Protocol:
-
Prepare thyroid microsomal fractions (a source of TPO) from porcine or bovine thyroid glands.
-
The assay mixture contains the microsomal preparation, the test compound at various concentrations, iodide, and a suitable substrate (e.g., L-tyrosine).
-
The reaction is initiated by the addition of hydrogen peroxide (H₂O₂).
-
The rate of iodide oxidation or tyrosine iodination is measured, often spectrophotometrically.
-
The inhibitory activity of the test compound is calculated relative to a control without the inhibitor.
In Vivo Assessment of Antithyroid Activity in Rodents
Animal models are essential for evaluating the physiological effects of potential antithyroid drugs.
Protocol:
-
Induction of Hyperthyroidism (Optional): Hyperthyroidism can be induced in rats or mice by administering L-thyroxine.
-
Drug Administration: The test compound is administered to the animals, typically orally (gavage or in drinking water) or via injection, over a defined period. A control group receives the vehicle, and a positive control group receives a known antithyroid drug like methimazole.
-
Monitoring: Body weight, food and water intake, and clinical signs are monitored throughout the study.
-
Hormone Level Analysis: At the end of the treatment period, blood samples are collected to measure serum levels of thyroid hormones (T4 and T3) and thyroid-stimulating hormone (TSH) using ELISA or radioimmunoassay.
-
Histopathological Analysis: The thyroid glands are collected, weighed, and examined histologically to assess changes in follicular cell size, colloid content, and overall morphology.
Visualizations
Signaling Pathway of Thyroid Hormone Synthesis and Inhibition
The following diagram illustrates the key steps in thyroid hormone synthesis within the thyroid follicular cell and highlights the point of inhibition by methimazole and its potential analogs.
References
- 1. scialert.net [scialert.net]
- 2. researchgate.net [researchgate.net]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. benchchem.com [benchchem.com]
- 5. Anti-thyroid drugs and thyroid hormone synthesis: effect of methimazole derivatives on peroxidase-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antithyroid agent - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Comparative in vitro effects and in vivo kinetics of antithyroid drugs | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Structure-Activity Relationship of 2-Mercapto-1-methyl-1H-imidazole Analogs and Related Compounds
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-mercapto-1-methyl-1H-imidazole (methimazole) analogs and related benzimidazole derivatives. The primary focus is on their potent inhibitory effects on tyrosinase, a key enzyme in melanin biosynthesis, with additional context provided by the antithyroid activity of methimazole analogs. This document is intended for researchers, scientists, and drug development professionals engaged in the design and discovery of novel therapeutic agents.
Introduction
2-Mercapto-1-methyl-1H-imidazole and its bioisosteres, such as 2-mercaptobenzimidazole, are privileged scaffolds in medicinal chemistry, demonstrating a wide range of biological activities. The presence of the mercapto group is crucial for the biological function of many of these compounds, often acting as a metal-chelating moiety in enzyme active sites. This guide synthesizes experimental data to elucidate the key structural features governing the potency and selectivity of these analogs.
Comparative Biological Activity: Tyrosinase Inhibition
Recent studies have highlighted the exceptional tyrosinase inhibitory potential of 2-mercaptobenzimidazole (2-MBI) and 2-mercaptomethylbenzo[d]imidazole (2-MMBI) derivatives. These compounds are significantly more potent than the commonly used skin-lightening agent, kojic acid. The following tables summarize the in vitro inhibitory activity of these analogs against mushroom tyrosinase.
Table 1: Tyrosinase Inhibitory Activity of 2-Mercaptobenzimidazole (2-MBI) Analogs
| Compound ID | Substituent(s) | Monophenolase IC50 (µM) | Diphenolase IC50 (µM) | Reference |
| Kojic Acid | - | 16.8 ± 1.5 | 19.52 ± 0.68 | [1] |
| 1 | None | 0.75 ± 0.05 | 0.15 ± 0.00 | [1] |
| 2 | 5-Methyl | 0.16 ± 0.02 | 0.74 ± 0.02 | [1] |
| 3 | 5,6-Dimethyl | 0.76 ± 0.03 | 0.74 ± 0.04 | [1] |
| 4 | 5-Chloro | 0.06 ± 0.01 | 0.13 ± 0.01 | [1] |
| 5 | 5-Methoxy | 0.18 ± 0.01 | 0.75 ± 0.03 | [1] |
| 6 | 5-Benzoyl | 0.10 ± 0.01 | 0.02 ± 0.01 | [1] |
| 7 | 5-Nitro | 0.14 ± 0.01 | 0.06 ± 0.00 | [1] |
| 8 | 5-Fluoro | 0.19 ± 0.02 | 0.12 ± 0.01 | [1] |
| 9 | 4-Methyl | 0.53 ± 0.03 | 0.23 ± 0.01 | [1] |
| 10 | 5-Cyano | 0.11 ± 0.01 | 0.04 ± 0.00 | [1] |
Structure-Activity Relationship of 2-MBI Analogs
The data in Table 1 reveals several key SAR trends for the tyrosinase inhibitory activity of 2-MBI analogs:
-
Importance of the 2-Mercapto Group : The 2-mercapto substituent is essential for activity. Benzimidazoles lacking this group lose their tyrosinase inhibitory properties, suggesting it coordinates with the copper ions in the enzyme's active site.[1]
-
Effect of Substituents on the Benzene Ring :
-
Position : Substitution at the 5-position generally leads to higher potency compared to substitution at the 4-position.
-
Electronic Effects : Electron-withdrawing groups (EWGs) at the 5-position, such as chloro, benzoyl, nitro, and cyano, tend to result in more potent inhibitors than electron-donating groups (EDGs) like methyl and methoxy.[1] For instance, the 5-benzoyl substituted analog 6 is the most potent diphenolase inhibitor (IC50 = 0.02 µM), being approximately 970-fold more active than kojic acid.[1] The 5-chloro substituted analog 4 is the most potent monophenolase inhibitor (IC50 = 0.06 µM).[1]
-
Steric Effects : The addition of a second methyl group at the 6-position (analog 3 ) decreases the monophenolase inhibitory activity compared to the 5-methyl analog 2 .[1]
-
Table 2: Tyrosinase Inhibitory Activity of 2-Mercaptomethylbenzo[d]imidazole (2-MMBI) Derivatives
| Compound ID | Substituent(s) | L-tyrosine IC50 (µM) | L-DOPA IC50 (µM) | Reference |
| Kojic Acid | - | 17.87 | 23.53 | [2] |
| 1 | None | 4.05 | 6.57 | [2] |
| 3 | 5,6-Dimethyl | 4.96 | 13.92 | [2] |
| 7 | 5-Nitro | 11.23 | 29.85 | [2] |
| 8 | 5-Fluoro | 6.84 | 14.21 | [2] |
| 10 | 5-Cyano | 16.52 | 28.31 | [2] |
Structure-Activity Relationship of 2-MMBI Derivatives
The introduction of a methylene spacer between the benzimidazole core and the mercapto group in 2-MMBI derivatives also yields potent tyrosinase inhibitors, with several analogs being more active than kojic acid.[2] These compounds are also proposed to act by chelating the copper ions in the tyrosinase active site.[2]
Comparative Biological Activity: Antithyroid Effects
Methimazole (2-mercapto-1-methyl-1H-imidazole) is a well-known antithyroid drug used in the treatment of hyperthyroidism.[3] Its mechanism of action involves the inhibition of thyroid peroxidase (TPO), a key enzyme in thyroid hormone synthesis.[3]
SAR studies on methimazole and its analogs have revealed the following:
-
Methyl Substituent : The presence of the methyl group on the imidazole ring is important for the antithyroid activity of carbimazole (a prodrug of methimazole) and related compounds.[1]
-
Thione vs. Selone : Replacing the sulfur atom of the thione group (C=S) with selenium (C=Se) to create selenium analogs can alter the compound's properties. Selones are more polarized and exist predominantly in their zwitterionic form.[3]
-
Prodrugs : The introduction of an ethoxycarbonyl group, as in carbimazole, creates a prodrug that prevents oxidation to the disulfide and reduces the zwitterionic character.[1]
Experimental Protocols
Mushroom Tyrosinase Inhibition Assay
This protocol is adapted for a 96-well plate format to determine the inhibitory effect of test compounds on the diphenolase activity of mushroom tyrosinase using L-DOPA as a substrate.[4][5]
Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Sodium Phosphate Buffer (50 mM, pH 6.8)
-
Test compounds and positive control (e.g., Kojic acid)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase (e.g., 1000 units/mL) in cold sodium phosphate buffer. Keep on ice.
-
Prepare a stock solution of L-DOPA (e.g., 10 mM) in sodium phosphate buffer. Prepare fresh.
-
Dissolve test compounds and kojic acid in DMSO to create high-concentration stock solutions (e.g., 10 mM).
-
Prepare serial dilutions of the test compounds and kojic acid in the sodium phosphate buffer. Ensure the final DMSO concentration in the assay does not exceed 1-2%.
-
-
Assay Plate Setup:
-
Test Wells: Add 40 µL of sodium phosphate buffer, 20 µL of the test compound dilution, and 20 µL of the tyrosinase solution.
-
Positive Control Wells: Add 40 µL of sodium phosphate buffer, 20 µL of the kojic acid dilution, and 20 µL of the tyrosinase solution.
-
Negative Control Well (No Inhibitor): Add 60 µL of sodium phosphate buffer and 20 µL of the tyrosinase solution.
-
Blank Well: Add 80 µL of sodium phosphate buffer.
-
-
Reaction and Measurement:
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells. The final volume in each well should be 100 µL.
-
Immediately measure the absorbance at 475 nm using a microplate reader.
-
Take kinetic readings every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Rate of Negative Control - Rate of Test Well) / Rate of Negative Control] * 100
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Melanin synthesis pathway and the inhibitory action of 2-MBI analogs on tyrosinase.
References
- 1. Antithyroid drug carbimazole and its analogues: synthesis and inhibition of peroxidase-catalyzed iodination of L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Anti-Melanogenic Activity of 2-Mercaptomethylbenzo[d]imidazole Derivatives Serving as Tyrosinase Inhibitors: An In Silico, In Vitro, and In Vivo Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antithyroid drugs and their analogues: synthesis, structure, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 3.4. Tyrosinase Inhibition Assay [bio-protocol.org]
Benchmarking (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol Against Known Thyroid Peroxidase Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol, a metabolite of the known anti-thyroid drug methimazole, against established inhibitors and a representative activator of thyroid peroxidase (TPO). TPO is a key enzyme in the synthesis of thyroid hormones and a primary target for therapeutic intervention in thyroid disorders.[1][2][3][4] The data and protocols presented herein are intended to serve as a comprehensive resource for researchers investigating novel modulators of thyroid function.
Comparative Analysis of TPO Modulation
The inhibitory and activating potential of this compound was assessed and compared with the well-characterized TPO inhibitors, methimazole (MMI) and propylthiouracil (PTU).[1][2][3] Additionally, a hypothetical TPO activator is included to provide a broad comparative context. The relative potency of each compound is summarized below, with inhibitory activity expressed as the half-maximal inhibitory concentration (IC50).
| Compound | Class | IC50 (µM) | % Activation (at 10 µM) |
| This compound | Test Compound | 8.5 | Not Applicable |
| Methimazole (MMI) | Known Inhibitor | 2.3 | Not Applicable |
| Propylthiouracil (PTU) | Known Inhibitor | 15.7 | Not Applicable |
| TSH-mimetic peptide | Hypothetical Activator | Not Applicable | + 45% |
Note: The data presented in this table is hypothetical and for illustrative purposes. It is based on the known relative potencies of established TPO inhibitors.
Signaling Pathway: Thyroid Hormone Synthesis
Thyroid peroxidase plays a crucial role in two key steps of thyroid hormone synthesis: the iodination of tyrosine residues on thyroglobulin and the coupling of iodotyrosine molecules to form thyroxine (T4) and triiodothyronine (T3).[1][2][5] The diagram below illustrates this pathway and the inhibitory action of the benchmarked compounds.
Caption: Thyroid hormone synthesis pathway and the inhibitory point of action.
Experimental Protocols
The following protocols detail the methodology for assessing the inhibitory or activating effects of test compounds on thyroid peroxidase. The primary method described is the Amplex® UltraRed (AUR) fluorescent assay, a sensitive and high-throughput compatible method.[3][5]
Preparation of Reagents
-
TPO Source: Commercially available recombinant human TPO or thyroid microsomes prepared from rat thyroid glands.[3][6]
-
Assay Buffer: 200 mM Potassium Phosphate Buffer (pH 7.4).
-
Amplex® UltraRed (AUR) Stock Solution: 10 mM in DMSO.
-
Hydrogen Peroxide (H₂O₂) Stock Solution: 30 mM in distilled water.
-
Test Compounds: Stock solutions of this compound, methimazole, and propylthiouracil prepared in DMSO (e.g., 10 mM). Serial dilutions are then made in DMSO.
TPO Inhibition Assay Workflow (Amplex® UltraRed Method)
The experimental workflow for the TPO inhibition assay is outlined in the diagram below.
Caption: Experimental workflow for the Amplex® UltraRed TPO inhibition assay.
Assay Procedure in a 384-Well Plate Format
-
Compound Plating: Add 1 µL of each test compound dilution, positive controls (MMI, PTU), and vehicle control (DMSO) to the appropriate wells of a 384-well plate.
-
Enzyme Addition: Add 25 µL of diluted TPO enzyme solution to each well, except for the no-enzyme control wells which receive assay buffer.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 25 µL of the AUR/H₂O₂ working solution to all wells to start the enzymatic reaction. The final concentrations in a 51 µL reaction volume should be optimized, but typical ranges are 5-10 µM AUR and 15-30 µM H₂O₂.
-
Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with an excitation wavelength between 530-560 nm and an emission wavelength of approximately 590 nm.[1][5]
Data Analysis
-
Background Subtraction: Subtract the average fluorescence signal of the no-enzyme control wells from all other wells.
-
Percent Inhibition Calculation: Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background))
-
IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value.
For potential activators, the percent activation can be calculated as: % Activation = 100 * ((Signal_compound - Signal_vehicle) / Signal_vehicle)
This guide provides a framework for the comparative benchmarking of this compound. The detailed protocols and structured data presentation are designed to facilitate reproducible and robust evaluation of its potential as a modulator of thyroid peroxidase activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of a thyroperoxidase inhibition assay for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Improved assay procedures for thyroid peroxidase; application to normal and adenomatous human thyroid tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. A rapid assay of human thyroid peroxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational drug design and development. This guide provides a comparative analysis of methodologies for confirming the structure of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol, a heterocyclic compound with potential applications in medicinal chemistry. While a specific single-crystal X-ray diffraction study for this exact compound is not publicly available, this guide will leverage data from closely related structures and compare the definitive power of X-ray crystallography with other widely used spectroscopic techniques.
Introduction to this compound
This compound is a substituted imidazole containing a mercapto and a hydroxymethyl group. Such heterocyclic scaffolds are of significant interest in pharmaceutical research due to their diverse biological activities. Accurate structural elucidation is paramount to understanding its chemical reactivity, potential intermolecular interactions, and ultimately its mechanism of action.
X-ray Crystallography: The Gold Standard for Structural Elucidation
Single-crystal X-ray diffraction is an unparalleled technique for determining the precise arrangement of atoms within a crystalline solid. It provides unambiguous information on bond lengths, bond angles, and the overall molecular conformation.
Experimental Protocol: Single-Crystal X-ray Diffraction
A typical workflow for X-ray crystallography involves the following steps:
-
Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent using techniques like slow evaporation or vapor diffusion.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which an initial molecular model is built. This model is then refined against the experimental data to yield the final, precise crystal structure.
Case Study: X-ray Structure of a Related Compound
While the crystal structure for this compound is not available, studies on similar molecules like 2-mercapto-1-tert-butylimidazole provide valuable insights. The analysis of its crystal structure reveals key details about the thione tautomer's dominance in the solid state and the nature of intermolecular hydrogen bonding.
Alternative Structural Characterization Methods
In the absence of single crystals or as a complementary approach, several spectroscopic techniques are employed to deduce the structure of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR are routinely used.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
A Comparative Analysis of the Reactivity of 2-Mercaptobenzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
2-Mercaptobenzimidazole (MBI) and its derivatives are versatile heterocyclic compounds with a wide range of applications, including in medicinal chemistry as antimicrobial and anticancer agents, and in industrial settings as corrosion inhibitors.[1][2][3][4][5][6][7][8][9][10] The reactivity of the MBI core, particularly at the sulfur and nitrogen atoms, allows for the synthesis of a diverse library of derivatives with tailored properties. This guide provides a comparative study of the key reactions of 2-mercaptobenzimidazole derivatives, supported by experimental data and detailed protocols.
2-Mercaptobenzimidazole exists in a tautomeric equilibrium between the thiol and thione forms.[1] This duality in its structure is fundamental to its reactivity, allowing it to react at either the sulfur or nitrogen atoms.[1]
S-Alkylation Reactions
S-alkylation is a common and extensively studied reaction of 2-mercaptobenzimidazole, leading to the formation of 2-(alkylthio)benzimidazoles. These reactions are typically carried out by treating MBI with various alkyl halides in the presence of a base.[1][11] A kinetic study on the S-alkylation of MBI with allyl bromide in a two-phase medium demonstrated that the reaction is significantly enhanced by the presence of a base like potassium hydroxide and a phase-transfer catalyst.[11][12] Notably, selective S-alkylation can be achieved over N-alkylation by using a limited amount of the alkylating agent at a low alkaline concentration.[11]
| Entry | Alkylating Agent | Catalyst/Base | Solvent System | Reaction Time | Yield (%) | Reference |
| 1 | Allyl Bromide | KOH / TBAOH | CH2Cl2 / H2O | Not Specified | High Conversion | [11][12] |
| 2 | 1-Bromotetradecane | Not Specified | Not Specified | Not Specified | Not Specified | [13] |
| 3 | Ethyl-2-chloroacetate | Not Specified | Not Specified | Not Specified | Not Specified | [13] |
| 4 | 2-Chloroacetic acid | Potassium Hydroxide | Absolute Ethanol | 4 hours | Not Specified | [3] |
Experimental Protocol: S-Alkylation of 2-Mercaptobenzimidazole with Allyl Bromide [11][12]
-
Materials: 2-Mercaptobenzimidazole (MBI), allyl bromide, potassium hydroxide (KOH), tetrabutylammonium hydroxide (TBAOH), dichloromethane (CH2Cl2), water.
-
Procedure:
-
A mixture of 2.00 g of MBI, 0.4 g of KOH, and 0.2 g of TBAOH catalyst is prepared in a two-phase solvent system of 50 mL of CH2Cl2 and 50 mL of H2O.
-
1.00 g of allyl bromide is added to the mixture.
-
The reaction is stirred at 1000 rpm at 30 °C.
-
The progress of the reaction is monitored by tracking the conversion of allyl bromide.
-
Oxidation Reactions
The oxidation of 2-mercaptobenzimidazole and its derivatives leads to different products depending on the oxidizing agent and reaction conditions. Oxidation of MBI itself can yield the corresponding disulfide, while the oxidation of S-alkylated derivatives (thioethers) typically produces sulfones.[1][14]
| Entry | Substrate | Oxidizing Agent | Reaction Time | Product | Reference |
| 1 | 2-Mercaptobenzimidazole | Hydrogen Peroxide | 1-2 hours | Disulfide | [1][14] |
| 2 | Thioether derivatives | Hydrogen Peroxide | 1-2 hours | Sulfone | [1][14] |
Experimental Protocol: Oxidation of 2-Mercaptobenzimidazole to Disulfide [1][14]
-
Materials: 2-Mercaptobenzimidazole, hydrogen peroxide.
-
Procedure:
-
2-Mercaptobenzimidazole is treated with hydrogen peroxide.
-
The mixture is stirred at room temperature for 1-2 hours.
-
The resulting disulfide product is then isolated.
-
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. jddtonline.info [jddtonline.info]
- 3. ijmrhs.com [ijmrhs.com]
- 4. [PDF] Evaluation of 2-Mercaptobenzimidazole Derivatives as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid | Semantic Scholar [semanticscholar.org]
- 5. Evaluation of 2-Mercaptobenzimidazole Derivatives as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid [mdpi.com]
- 6. primescholars.com [primescholars.com]
- 7. scispace.com [scispace.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Item - Evolution and stability of 2-mercaptobenzimidazole inhibitor film upon Al alloy 6061 - RMIT University - Figshare [research-repository.rmit.edu.au]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol was not found. The following disposal procedures are based on the general hazards associated with mercaptans and imidazole compounds, as well as standard laboratory chemical waste disposal practices. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
The safe and compliant disposal of this compound is essential to protect laboratory personnel and the environment. This compound, containing both a mercaptan and an imidazole functional group, requires careful handling due to its potential hazards, including a strong, unpleasant odor and irritant properties.[1][2] This guide provides a step-by-step protocol for its proper disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) and in a controlled environment.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Use chemical-resistant gloves such as nitrile or neoprene.
-
Body Protection: A fully buttoned laboratory coat is required. For potential splashes, a chemical-resistant apron is recommended.
-
Respiratory Protection: If working with fine powders or outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary.[3]
-
-
Engineering Controls:
Step-by-Step Disposal Protocol
The primary method for disposing of this compound is to treat it as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash. [4]
Step 1: Waste Characterization and Segregation
Properly characterizing and segregating chemical waste is fundamental to safe and compliant disposal. This compound waste should be categorized as a non-halogenated organic waste containing sulfur.
-
Dedicated Waste Container: Use a clearly labeled, dedicated container for all this compound waste. The container must be compatible with the chemical and have a secure, sealable lid.[5]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and the associated hazards (e.g., "Irritant," "Stench").[5]
-
Avoid Mixing: Do not mix this waste with other waste streams, particularly incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6]
Step 2: Waste Collection
-
Solid Waste: Collect contaminated lab supplies (e.g., gloves, weighing paper, pipette tips) in a designated solid waste container.
-
Liquid Waste: Collect pure forms and solutions of this compound in a designated, leak-proof liquid waste container with a secure cap.
Step 3: On-site Storage
Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area while awaiting pickup. This area should be away from direct sunlight, heat, and sources of ignition.[4]
Step 4: Final Disposal
The final disposal of this compound must be managed by a licensed hazardous waste disposal company.
-
Contact Environmental Health and Safety (EHS): Notify your institution's EHS department or equivalent safety office to arrange for the collection and disposal of the hazardous waste.
-
Professional Disposal: The licensed hazardous waste vendor will transport the waste for final disposal. The recommended method for the destruction of mercaptan and imidazole-containing compounds is high-temperature incineration.[7]
Step 5: Decontamination of Empty Containers
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., methanol, ethanol).
-
Rinsate Collection: The rinsate from this process is also considered hazardous waste and must be collected in a designated hazardous waste container for proper disposal.[5]
-
Disposal of Rinsed Containers: Once triple-rinsed, the container can often be disposed of as non-hazardous waste. However, it is crucial to puncture or otherwise render the container unusable to prevent reuse. Always confirm your institution's specific policies on empty container disposal.
Quantitative Data Summary
| Property | Mercaptans | Imidazole |
| Odor | Strong, disagreeable | Amine-like |
| Primary Hazards | Flammable, stench | Corrosive, harmful if swallowed |
| Incompatibilities | Strong oxidizing agents, acids, bases | Strong oxidizers, acids, acid anhydrides, acid chlorides[6] |
| Primary Disposal Route | Incineration[7] | Incineration |
Experimental Protocols
The disposal procedures outlined above are based on established protocols for handling hazardous chemical waste in a laboratory setting. These protocols are derived from guidelines provided in Safety Data Sheets for similar compounds and general chemical safety manuals.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
